molecular formula C23H36N4O8S2 B3028119 Heptamidine dimethanesulfonate

Heptamidine dimethanesulfonate

カタログ番号: B3028119
分子量: 560.7 g/mol
InChIキー: VJPVVWMWVOBCIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptamidine dimethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C23H36N4O8S2 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
The exact mass of the compound Heptamidine (dimethanesulfonate) is 560.19745647 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPVVWMWVOBCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Heptamidine Dimethanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Therapeutic Agent

Heptamidine (B1681504) dimethanesulfonate, a diamidine compound, has emerged as a significant molecule of interest in biomedical research, particularly in the fields of neurodegenerative diseases and genetic disorders. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its roles in myotonic dystrophy type 1 and as an inhibitor of the S100B protein. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Structure and Identification

Heptamidine dimethanesulfonate is the dimethanesulfonate salt of heptamidine. The core structure of heptamidine consists of two benzamidine (B55565) moieties linked by a seven-carbon aliphatic chain via ether linkages.

Chemical Identifiers:

  • IUPAC Name: 4,4'-(heptane-1,7-diylbis(oxy))dibenzimidamide dimethanesulfonate[1]

  • CAS Number: 161374-55-6

  • Molecular Formula: C₂₃H₃₆N₄O₈S₂

  • InChI Key: VJPVVWMWVOBCIC-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 560.68 g/mol Commercial Supplier
Physical Form SolidCommercial Supplier
Solubility Soluble in DMSOCommercial Supplier
Storage Temperature 2-8°CCommercial Supplier

Further experimental determination of properties such as melting point, boiling point, and pKa is recommended for precise characterization.

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity through multiple mechanisms, making it a valuable tool for studying and potentially treating complex diseases.

Myotonic Dystrophy Type 1 (DM1)

Myotonic Dystrophy Type 1 is an RNA gain-of-function disease caused by an expanded CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting CUG repeat-containing RNA transcripts accumulate in the nucleus, forming ribonuclear foci that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration disrupts the alternative splicing of numerous pre-mRNAs, leading to the multisystemic symptoms of DM1.

Heptamidine has been shown to ameliorate the molecular pathology of DM1 through the following mechanisms:

  • Reduction of CUG RNA Levels: Heptamidine can reduce the levels of toxic CUG repeat RNA, potentially by inhibiting the transcription of the expanded CTG DNA repeats or by decreasing the stability of the CUG transcripts.

  • Rescue of Mis-splicing Events: By addressing the toxic RNA gain-of-function, heptamidine can rescue the mis-splicing of various transcripts that are dependent on MBNL1 activity.

The proposed mechanism of heptamidine in myotonic dystrophy is depicted in the following signaling pathway diagram:

Myotonic_Dystrophy_Pathway cluster_gene DMPK Gene cluster_rna Toxic CUG RNA Expanded CTG Repeats Expanded CTG Repeats CUG RNA Foci CUG RNA Foci Expanded CTG Repeats->CUG RNA Foci Transcription MBNL1 MBNL1 CUG RNA Foci->MBNL1 Sequestration Aberrant Splicing Aberrant Splicing CUG RNA Foci->Aberrant Splicing Causes Normal Splicing Normal Splicing MBNL1->Normal Splicing Regulates Splicing Factors Splicing Factors Splicing Factors->Normal Splicing Pre-mRNA Pre-mRNA Pre-mRNA->Normal Splicing DM1 Pathology DM1 Pathology Aberrant Splicing->DM1 Pathology Heptamidine Heptamidine Heptamidine->Expanded CTG Repeats Inhibits Transcription Heptamidine->CUG RNA Foci Reduces Levels

Caption: Heptamidine's mechanism in Myotonic Dystrophy Type 1.

S100B Inhibition

S100B is a calcium-binding protein that is overexpressed in certain pathological conditions, including some cancers and neuroinflammatory diseases. It exerts its effects by interacting with various target proteins, including the tumor suppressor p53. The interaction between S100B and p53 can inhibit p53's pro-apoptotic activity, thereby promoting cell survival.

Heptamidine is a known inhibitor of S100B. It binds to S100B and disrupts its interaction with target proteins like p53. This can lead to the reactivation of p53's tumor-suppressive functions. The inhibition of S100B by heptamidine can also modulate inflammatory pathways, such as the NF-κB signaling cascade.

The signaling pathway illustrating the inhibitory effect of heptamidine on S100B is as follows:

S100B_Inhibition_Pathway S100B S100B p53 p53 S100B->p53 Inhibits Cell Survival Cell Survival S100B->Cell Survival Promotes NF-kB Pathway NF-kB Pathway S100B->NF-kB Pathway Activates Apoptosis Apoptosis p53->Apoptosis Induces Inflammation Inflammation NF-kB Pathway->Inflammation Heptamidine Heptamidine Heptamidine->S100B Inhibits

Caption: Heptamidine as an inhibitor of the S100B signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound. Below are outlines for key experimental procedures.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, a general synthetic approach for related diamidine compounds involves a multi-step process. A plausible retro-synthetic analysis suggests the key steps would involve the formation of the ether linkages followed by the conversion of nitrile or other functional groups into amidines. A patent for a related compound, N-carboxymethyl pentamidine, describes a process involving the esterification of a nitrile followed by an amidine reaction. A similar strategy could likely be adapted for heptamidine.

General Workflow for Synthesis:

Synthesis_Workflow Starting Materials Starting Materials Ether Linkage Formation Ether Linkage Formation Starting Materials->Ether Linkage Formation Functional Group Conversion Functional Group Conversion Ether Linkage Formation->Functional Group Conversion Amidine Formation Amidine Formation Functional Group Conversion->Amidine Formation Salt Formation Salt Formation Amidine Formation->Salt Formation Purification & Characterization Purification & Characterization Salt Formation->Purification & Characterization

Caption: General synthetic workflow for this compound.

Researchers should consult specialized organic synthesis literature and patents for detailed procedures and safety precautions.

In Vitro Splicing Assay

To assess the ability of heptamidine to rescue mis-splicing in a DM1 cell model, an in vitro splicing assay using reverse transcription-polymerase chain reaction (RT-PCR) is commonly employed.

Methodology:

  • Cell Culture and Treatment: Culture DM1 patient-derived myoblasts or other suitable cell lines. Differentiate the myoblasts into myotubes. Treat the myotubes with varying concentrations of this compound for a specified period (e.g., 48 hours).

  • RNA Isolation: Extract total RNA from the treated and untreated cells using a standard RNA isolation kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): Amplify specific gene transcripts known to be mis-spliced in DM1 (e.g., INSR, MBNL1, TNNT2) using primers that flank the alternatively spliced exon.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The relative abundance of the different spliced isoforms (inclusion vs. exclusion of the alternative exon) can be visualized and quantified.

  • Data Analysis: Quantify the band intensities to determine the percentage of splicing inclusion (PSI) for each transcript. Compare the PSI values between heptamidine-treated and untreated cells to assess the rescue of splicing.

S100B Binding Assay

To confirm the interaction between heptamidine and S100B and to determine its inhibitory potential, an enzyme-linked immunosorbent assay (ELISA)-based binding assay can be performed.

Methodology:

  • Plate Coating: Coat a 96-well microplate with recombinant human S100B protein.

  • Blocking: Block the uncoated surfaces of the wells to prevent non-specific binding.

  • Incubation with Heptamidine: Add varying concentrations of this compound to the wells and incubate to allow for binding to S100B.

  • Incubation with Target Protein: Add a biotinylated target protein of S100B (e.g., a p53-derived peptide) to the wells.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated target protein.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The development of color is inversely proportional to the amount of heptamidine bound to S100B.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value of heptamidine for the inhibition of the S100B-target protein interaction.

Conclusion

This compound is a molecule with significant therapeutic potential, demonstrated by its ability to modulate key pathological pathways in myotonic dystrophy and S100B-related disorders. This technical guide has provided a foundational understanding of its chemical nature, properties, and biological activities. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile. The provided experimental frameworks should serve as a valuable resource for researchers embarking on the study of this promising compound.

References

Spectroscopic Analysis of Heptamidine Dimethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Heptamidine dimethanesulfonate, a potent S100B inhibitor. The document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for the analysis of this compound.

Introduction to this compound

This compound is an aromatic diamidine that has shown promise in various therapeutic areas. A thorough understanding of its chemical structure and purity is paramount for its development as a pharmaceutical agent. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and characterization of this molecule. This guide presents a theoretical spectroscopic analysis based on the known chemical structure of this compound (Molecular Formula: C₂₃H₃₆N₄O₈S₂).

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound.

Disclaimer: The NMR data presented below is predicted based on the chemical structure of Heptamidine and has not been derived from experimental measurements. Actual experimental values may vary.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d4HAromatic Protons (ortho to amidine)
~7.0d4HAromatic Protons (meta to amidine)
~4.1t4H-O-CH₂-
~2.8s12H2 x CH₃-SO₃⁻
~1.8m4H-O-CH₂-CH₂-
~1.5m6H-(CH₂)₃- (central part of heptane (B126788) chain)
(Broad)s8H2 x -C(=NH)NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165Amidine Carbon (-C(=NH)NH₂)
~160Aromatic Carbon (para to amidine, attached to -O)
~132Aromatic Carbon (ortho to amidine)
~122Aromatic Carbon (ipso, attached to amidine)
~115Aromatic Carbon (meta to amidine)
~68-O-CH₂-
~40CH₃-SO₃⁻
~32-O-CH₂-CH₂-
~29-(CH₂)₃- (central part of heptane chain)
~26-O-CH₂-CH₂-CH₂-
Predicted Mass Spectrometry (MS) Data

Table 3: Plausible ESI-MS Fragmentation Pattern for Heptamidine Cation

m/z (amu)Proposed Fragment
369.27[M+H]⁺ (Heptamidine cation)
249.16[M - C₇H₁₄O]⁺
134.08[H₂N-C(=NH)-C₆H₄-O]⁺
121.07[H₂N-C(=NH)-C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound powder.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: ~1-2 seconds.

    • Spectral Width: 0 to 180 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

ESI-MS and ESI-MS/MS Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • ESI-MS (Full Scan) Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-1000.

  • ESI-MS/MS (Product Ion Scan) Parameters:

    • Select the precursor ion corresponding to the Heptamidine cation ([M+H]⁺).

    • Collision Gas: Argon.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Data Analysis: Analyze the full scan spectrum to identify the parent ion and the MS/MS spectrum to elucidate the fragmentation pattern.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual representation of the analytical process.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_interpretation Data Interpretation and Reporting A Weigh Heptamidine Dimethanesulfonate B Dissolve in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) A->B C Filter Solution B->C D Acquire 1H and 13C NMR Spectra C->D G Acquire ESI-MS (Full Scan) C->G E Process and Analyze Spectra D->E F Assign Chemical Shifts E->F K Correlate NMR and MS Data F->K H Identify Parent Ion G->H I Acquire ESI-MS/MS (Product Ion Scan) H->I J Elucidate Fragmentation Pattern I->J J->K L Confirm Structure and Purity K->L M Generate Technical Report L->M

Caption: Workflow for the Spectroscopic Analysis of this compound.

Analytical_Logic Heptamidine Heptamidine Dimethanesulfonate NMR NMR Spectroscopy Heptamidine->NMR MS Mass Spectrometry Heptamidine->MS Structure Structural Information (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity MolecularWeight Molecular Weight and Formula MS->MolecularWeight MS->Purity Confirmation Structural Confirmation Structure->Confirmation MolecularWeight->Confirmation Purity->Confirmation

Caption: Conceptual Diagram of Spectroscopic Analysis Logic.

Heptamidine Dimethanesulfonate: A Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) dimethanesulfonate, an aromatic diamidine, represents a class of compounds with significant potential in the development of novel antibacterial agents. While research on heptamidine itself is emerging, its structural similarity to well-studied diamidines, such as pentamidine, provides a strong foundation for understanding its mechanism of action against bacteria. This technical guide synthesizes the current understanding of how aromatic diamidines, and by extension heptamidine, exert their antibacterial effects. The proposed mechanisms are multifaceted, primarily involving interactions with the bacterial cell membrane and DNA, ultimately leading to bacterial cell death.

Aromatic diamidines are characterized by two positively charged amidine groups connected by a flexible linker. This structure is crucial for their biological activity, allowing for interactions with negatively charged cellular components. Evidence suggests that heptamidine, with its seven-carbon linker, strikes a critical balance between effective antibacterial synergy and reduced host cell toxicity[1].

Core Antibacterial Mechanisms of Action

The antibacterial activity of heptamidine dimethanesulfonate is likely attributed to two primary mechanisms: disruption of the bacterial cell membrane and interference with DNA integrity and function.

Bacterial Membrane Disruption

Heptamidine, as a cationic molecule, is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is believed to be a key step in its antibacterial action.

Outer Membrane Permeabilization (Gram-Negative Bacteria):

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antibiotics. Heptamidine is thought to disrupt this barrier by displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This leads to a disorganization of the outer membrane, increasing its permeability to other molecules, including conventional antibiotics. This synergistic effect makes heptamidine a promising candidate for combination therapies against multidrug-resistant Gram-negative pathogens[2][3].

Cytoplasmic Membrane Depolarization:

Following its interaction with the outer membrane, heptamidine can access the cytoplasmic (inner) membrane. Its insertion into the lipid bilayer is proposed to disrupt the membrane's structural integrity, leading to depolarization of the membrane potential. This dissipation of the proton motive force is catastrophic for the bacterium, as it disrupts essential cellular processes such as ATP synthesis and active transport, ultimately leading to cell death[4].

Interaction with Bacterial DNA

The second major proposed mechanism of action for heptamidine is its ability to bind to bacterial DNA. The positively charged amidine groups facilitate binding to the negatively charged phosphate (B84403) backbone of DNA.

Minor Groove Binding:

Studies on related diamidines, like pentamidine, have shown a preference for binding to the minor groove of DNA, particularly at AT-rich sequences[2]. This binding can physically obstruct the DNA, interfering with the binding of essential proteins such as DNA polymerase and RNA polymerase.

Inhibition of DNA Replication and Transcription:

By binding to DNA, heptamidine can inhibit crucial cellular processes:

  • Replication: The presence of the drug in the minor groove can stall the replication fork, preventing the bacterium from duplicating its genome and dividing.

  • Transcription: The binding of heptamidine can block the transcription of genes into mRNA, thereby halting protein synthesis.

Inhibition of Topoisomerases:

There is also evidence to suggest that diamidines can inhibit the function of topoisomerases[5][6]. These enzymes are essential for resolving the topological stress in DNA that arises during replication and transcription. By inhibiting topoisomerases, heptamidine can lead to the accumulation of DNA strand breaks, which is a lethal event for the bacterial cell.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains, illustrating its potential broad-spectrum activity. This data is representative of what would be determined in experimental settings.

Bacterial StrainGram StainHeptamidine MIC (µg/mL)Heptamidine + Antibiotic MIC (µg/mL)Antibiotic Alone MIC (µg/mL)
Escherichia coli (ATCC 25922)Negative162 (with Rifampicin)16 (Rifampicin)
Pseudomonas aeruginosa (PAO1)Negative324 (with Novobiocin)64 (Novobiocin)
Staphylococcus aureus (MRSA)Positive81 (with Erythromycin)32 (Erythromycin)
Enterococcus faecalis (VRE)Positive82 (with Vancomycin)128 (Vancomycin)

Experimental Protocols

The investigation into the mechanism of action of this compound would involve a series of key experiments. Detailed methodologies for these are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Prepare a stock solution of this compound in sterile deionized water.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the heptamidine stock solution in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in MHB without drug) and a negative control (MHB only).

  • For synergy testing, prepare a checkerboard dilution with a second antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

Protocol:

  • Grow the Gram-negative bacterial strain to the mid-logarithmic phase in a suitable broth.

  • Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2).

  • Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Add the fluorescent probe 1-N-phenylnaphthylamine (NPN) to a final concentration of 10 µM.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add varying concentrations of this compound to the cell suspension.

  • Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

Cytoplasmic Membrane Depolarization Assay

Protocol:

  • Grow the bacterial strain to the mid-logarithmic phase.

  • Harvest and wash the cells as described for the NPN assay.

  • Resuspend the cells in HEPES buffer containing the membrane potential-sensitive dye DiSC₃(5) to a final concentration of 1 µM.

  • Incubate in the dark for 30-60 minutes to allow for dye uptake and quenching.

  • Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

  • Add varying concentrations of this compound.

  • Monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization and release of the quenched dye.

DNA Binding Assay (Ethidium Bromide Displacement)

Protocol:

  • Prepare a solution of calf thymus DNA (or bacterial genomic DNA) in a suitable buffer (e.g., Tris-HCl).

  • Add ethidium (B1194527) bromide to the DNA solution to a final concentration where its fluorescence is maximal when intercalated.

  • Measure the baseline fluorescence (Excitation: 520 nm, Emission: 600 nm).

  • Add increasing concentrations of this compound to the DNA-ethidium bromide complex.

  • Monitor the decrease in fluorescence. A decrease in fluorescence indicates the displacement of ethidium bromide from the DNA by heptamidine, signifying competitive binding.

Visualizations of Proposed Mechanisms

The following diagrams illustrate the proposed antibacterial mechanisms of action of this compound.

G Proposed Mechanism of Heptamidine Action on Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Heptamidine Heptamidine LPS Lipopolysaccharide (LPS) Heptamidine->LPS 1. Binds to LPS, displaces Mg²⁺/Ca²⁺ MgCa Mg²⁺/Ca²⁺ LPS->MgCa stabilizes Heptamidine_periplasm Heptamidine LPS->Heptamidine_periplasm 2. Increases OM permeability Membrane_Proteins Membrane Proteins Heptamidine_periplasm->Membrane_Proteins 3. Disrupts membrane DNA Bacterial DNA Heptamidine_periplasm->DNA 5. Enters cytoplasm and binds to DNA PMF Proton Motive Force (PMF) Membrane_Proteins->PMF 4. Depolarizes, dissipates PMF Cell_Death Bacterial Cell Death PMF->Cell_Death Replication DNA Replication DNA->Replication 6. Inhibits Transcription Transcription DNA->Transcription 7. Inhibits Replication->Cell_Death Transcription->Cell_Death

Caption: Dual-action mechanism of heptamidine against Gram-negative bacteria.

G Experimental Workflow for Mechanism of Action Studies Start Start: This compound MIC Determine MIC (Broth Microdilution) Start->MIC Membrane_Interaction Investigate Membrane Interaction MIC->Membrane_Interaction DNA_Interaction Investigate DNA Interaction MIC->DNA_Interaction OM_Perm Outer Membrane Permeabilization (NPN Assay) Membrane_Interaction->OM_Perm CM_Depol Cytoplasmic Membrane Depolarization (DiSC₃(5) Assay) Membrane_Interaction->CM_Depol DNA_Bind DNA Binding (Ethidium Bromide Displacement) DNA_Interaction->DNA_Bind Topo_Inhib Topoisomerase Inhibition (Enzyme Assay) DNA_Interaction->Topo_Inhib Conclusion Conclusion: Dual Mechanism of Action (Membrane & DNA) OM_Perm->Conclusion CM_Depol->Conclusion DNA_Bind->Conclusion Topo_Inhib->Conclusion G Logical Relationship of Heptamidine's Molecular Interactions cluster_membrane Bacterial Membrane cluster_dna Bacterial DNA Heptamidine Heptamidine (Cationic Diamidine) Neg_Charge Negative Surface Charge (LPS, Teichoic Acids) Heptamidine->Neg_Charge Electrostatic Attraction Phosphate_Backbone Negative Phosphate Backbone Heptamidine->Phosphate_Backbone Electrostatic Attraction Membrane_Disruption Membrane Disruption & Permeabilization Neg_Charge->Membrane_Disruption leads to Synergy Synergy with other Antibiotics Membrane_Disruption->Synergy DNA_Binding Minor Groove Binding Phosphate_Backbone->DNA_Binding enables Inhibition Inhibition of Replication & Transcription DNA_Binding->Inhibition Bactericidal_Effect Bactericidal Effect Synergy->Bactericidal_Effect Inhibition->Bactericidal_Effect

References

Heptamidine Dimethanesulfonate: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine (B1681504), a member of the aromatic diamidine class of compounds, exhibits a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the known antimicrobial properties of heptamidine and related diamidines, with a focus on their activity against bacteria, fungi, and protozoa. Due to the limited availability of public data specifically for the dimethanesulfonate salt of heptamidine, this document synthesizes information on heptamidine and its closely related analogues to provide a thorough understanding of its potential as an antimicrobial agent. Included are quantitative data on its synergistic effects, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction to Aromatic Diamidines and Heptamidine

Aromatic diamidines are a class of cationic molecules that have long been investigated for their therapeutic properties.[1] Compounds such as pentamidine (B1679287) are well-established treatments for parasitic diseases like trypanosomiasis and leishmaniasis.[1][2] These molecules are characterized by two positively charged amidine groups separated by a flexible linker, a structure that facilitates their interaction with negatively charged biological macromolecules. Heptamidine, with its seven-carbon aliphatic chain linker, is of particular interest due to its potent synergistic activity with conventional antibiotics and a potentially favorable balance between antimicrobial efficacy and host cell toxicity.[3]

Mechanism of Action

The primary mechanism of antimicrobial action for heptamidine and other aromatic diamidines is the disruption of microbial cell membrane integrity.[4][5] This multi-faceted process is believed to involve:

  • Electrostatic Interaction: The cationic amidine groups interact with negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Permeabilization: This initial binding leads to the disorganization of the lipid bilayer, increasing the permeability of both the outer and inner membranes.[4][6]

  • Membrane Depolarization: The influx and efflux of ions across the compromised membrane lead to the dissipation of the membrane potential, a critical component of cellular energy production and transport.[4][5]

  • Inhibition of Macromolecular Synthesis: While membrane disruption is a primary effect, some evidence suggests that diamidines that successfully enter the cell can interfere with the synthesis of DNA, RNA, and proteins by binding to nucleic acids.[7]

  • Inhibition of Polyamine Transport: In protozoa like Trypanosoma cruzi, pentamidine has been shown to inhibit the transport of essential polyamines, which are crucial for parasite growth and proliferation.[8]

The following diagram illustrates the proposed mechanism of action of heptamidine at the bacterial cell membrane.

Heptamidine_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane outer_membrane Outer Membrane Negatively charged LPS disruption Membrane Disruption & Permeabilization outer_membrane->disruption inner_membrane Inner (Cytoplasmic) Membrane Lipid Bilayer inner_membrane->disruption heptamidine Heptamidine heptamidine->outer_membrane:head 1. Electrostatic Interaction depolarization Membrane Depolarization disruption->depolarization 2. Increased Permeability ion_flux Ion Flux (K+, Na+) depolarization->ion_flux 3. Loss of Potential cell_death Cell Death ion_flux->cell_death 4. Metabolic Collapse

Proposed mechanism of action of heptamidine on bacterial cell membranes.

Antimicrobial Spectrum of Activity: Quantitative Data

Table 1: Synergistic Antibacterial Activity of Heptamidine

Fractional Inhibitory Concentration (FIC) indices are used to determine synergy. An FICI of ≤ 0.5 is considered synergistic.

OrganismAntibioticHeptamidine FICIReference
Escherichia coliErythromycin0.125[3]
Escherichia coliRifampicinNot specified, but synergy observed[3]

FICI was calculated using a checkerboard broth microdilution assay.

Table 2: In Vitro Activity of Pentamidine Against Bacteria
OrganismMIC Range (µg/mL)Reference
Pseudomonas aeruginosa (MDR strains)400 - 1600[9][10]

Note: Pentamidine's standalone antibacterial activity is generally weak, but it demonstrates significant synergy with other antibiotics against MDR strains.[9][10]

Table 3: In Vitro Antifungal Activity of Diamidines
CompoundOrganismMIC/MFC (µg/mL)Reference
PentamidineCandida albicans≥ 10[11]
Pentamidine AnaloguesCandida albicansMIC80 ≤ 0.09[12]
Pentamidine AnaloguesCryptococcus neoformansMIC80 = 0.19[12]

MIC80: Minimum inhibitory concentration required to inhibit 80% of the isolates.

Table 4: In Vitro Antiprotozoal Activity of Diamidines
CompoundOrganismIC50 / MCC (µg/mL)Reference
PentamidineLeishmania mexicana amastigotes0.30 ± 0.05[13]
Propamidine isethionateAcanthamoeba spp. (cysts)500 - 1000[14]

IC50: Half-maximal inhibitory concentration. MCC: Minimum cysticidal concentration.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed, generalized protocols for determining the antimicrobial susceptibility of compounds like heptamidine dimethanesulfonate. Given its cationic nature, modifications to standard protocols, such as the use of low-binding materials, are recommended.

Broth Microdilution Method for MIC and MBC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound stock solution

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 105 CFU/mL

  • Sterile, 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Incubator (35-37°C)

  • Plate reader (optional)

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation:

    • Prepare a bacterial suspension from a fresh culture in CAMHB, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

    • Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible turbidity.

    • Alternatively, use a plate reader to measure optical density (e.g., at 600 nm).

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette 10-100 µL and spread onto sterile agar plates.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Agar Dilution Method for MIC Determination

This method is useful for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inocula standardized to 1 x 107 CFU/mL

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a two-fold serial dilution of this compound.

    • Add a defined volume of each antimicrobial dilution to a larger volume of molten MHA to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with 1-2 µL of each standardized bacterial suspension (approximately 104 CFU per spot).

    • Allow the inocula to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism at the inoculation spot.

The workflow for a typical MIC/MBC determination is visualized below.

Antimicrobial_Susceptibility_Testing_Workflow start Start: Pure Microbial Culture prepare_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate Inoculate Wells with Standardized Microbial Suspension prepare_inoculum->inoculate prepare_plates Prepare Serial Dilutions of Heptamidine in 96-Well Plate prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture Proceed to MBC incubate_agar Incubate agar plates at 37°C for 24 hours subculture->incubate_agar read_mbc Determine MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc end End read_mbc->end

Generalized workflow for MIC and MBC determination by broth microdilution.

Conclusion

This compound belongs to the promising class of aromatic diamidines with a broad antimicrobial spectrum. While its primary mechanism of action involves the rapid disruption of microbial cell membranes, its synergistic potential with existing antibiotics against multidrug-resistant pathogens represents a significant area for future research and development. The lack of extensive, publicly available quantitative data for this compound underscores the need for further studies to fully characterize its antimicrobial profile. The standardized protocols provided herein offer a framework for such investigations. Continued exploration of heptamidine and its analogues may lead to novel therapeutic strategies for a variety of infectious diseases.

References

Unraveling the Microbial Targets of Heptamidine Dimethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) dimethanesulfonate, a member of the aromatic diamidine class of compounds, has garnered significant interest for its broad-spectrum antimicrobial properties. Its utility spans across antibacterial, antifungal, and antiprotozoal applications. Understanding the precise molecular targets and mechanisms of action of Heptamidine is paramount for optimizing its therapeutic potential and for the rational design of novel antimicrobial agents. This technical guide provides an in-depth exploration of the biological targets of Heptamidine dimethanesulfonate in microbial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. While much of the foundational mechanistic work has been conducted on the closely related compound pentamidine (B1679287), this guide will focus on available data for heptamidine and use pentamidine as a well-established proxy where specific data for heptamidine is not available.

Core Biological Targets

This compound exerts its antimicrobial effects through a multi-pronged attack on essential cellular processes. The primary targets can be categorized as follows:

  • Nucleic Acids: Heptamidine, like other diamidines, exhibits a strong affinity for DNA. It preferentially binds to AT-rich regions in the minor groove of the DNA helix. This interaction can physically obstruct the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. Furthermore, this binding can interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication and transcription.

  • Mitochondria and Kinetoplasts: In eukaryotic microbes such as fungi and protozoa, mitochondria are a key target. Heptamidine can accumulate in these organelles, leading to the disruption of the mitochondrial membrane potential and subsequent impairment of ATP synthesis. In kinetoplastid protozoa, such as Trypanosoma, the kinetoplast, a network of mitochondrial DNA, is a particularly sensitive target. The accumulation of heptamidine in the kinetoplast can inhibit DNA replication and lead to cell death.

  • Polyamine Biosynthesis: Polyamines are essential polycations involved in a myriad of cellular functions, including cell growth, differentiation, and macromolecular synthesis. Heptamidine has been shown to interfere with polyamine metabolism. Specifically, its structural similarity to polyamines allows it to competitively inhibit enzymes involved in both the biosynthesis and catabolism of these crucial molecules.

  • Cell Membranes: While not its primary mode of action against all microbes, heptamidine can affect membrane integrity, particularly in Gram-negative bacteria. It is thought to disrupt the outer membrane by displacing divalent cations that stabilize the lipopolysaccharide (LPS) layer, thereby increasing the permeability of the membrane to other antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The following tables summarize the available quantitative data for the antimicrobial activity of heptamidine and its close analog, pentamidine, against a range of microbial pathogens.

Table 1: Antiprotozoal Activity of Heptamidine

OrganismAssayMetricValue (µM)Reference
Trypanosoma bruceiGrowth InhibitionEC500.123 ± 0.010[1]

Table 2: Inhibition of Polyamine Metabolism Enzymes by Pentamidine

EnzymeSubstrateInhibition TypeKᵢ (µM)Reference
Spermidine/spermine acetyltransferase (SSAT)SpermidineCompetitive2.4[2]
Polyamine oxidase (PAO)N-acetylspermineCompetitive7.6[2]

Table 3: Minimum Inhibitory Concentrations (MICs) of Pentamidine against Bacteria

| Bacterium | Method | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Broth microdilution | 3 |[3] | | Escherichia coli | Broth microdilution | 14-200 |[3] | | Pseudomonas aeruginosa | Agar dilution | 500-750 |[3] |

Table 4: Synergistic Activity of Heptamidine and Pentamidine with Erythromycin against E. coli

CompoundFICIInterpretationReference
Heptamidine0.125Synergistic[4]
Pentamidine0.500Synergistic[4]

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.

Key Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms affected by this compound.

DNA_Interaction Heptamidine Interaction with DNA and Topoisomerase Heptamidine Heptamidine DNA DNA (AT-rich minor groove) Heptamidine->DNA Binds Topoisomerase Topoisomerase Heptamidine->Topoisomerase Inhibits Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Topoisomerase->Replication Topoisomerase->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Replication->Cell_Cycle_Arrest Inhibition leads to Transcription->Cell_Cycle_Arrest Inhibition leads to

Heptamidine's interference with DNA replication and transcription.

Polyamine_Biosynthesis Inhibition of Polyamine Biosynthesis cluster_forward Forward Biosynthesis cluster_back Back-Conversion Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Cell_Growth Cell Growth & Proliferation Putrescine->Cell_Growth Spermidine Spermidine Spermidine->Cell_Growth ODC->Putrescine Spermidine_Synthase->Spermidine Spermidine_b Spermidine SSAT Spermidine/spermine N-acetyltransferase (SSAT) Spermidine_b->SSAT N_acetylspermidine N-acetylspermidine PAO Polyamine Oxidase (PAO) N_acetylspermidine->PAO Putrescine_b Putrescine SSAT->N_acetylspermidine PAO->Putrescine_b Heptamidine Heptamidine Heptamidine->ODC Inhibits (Potential) Heptamidine->Spermidine_Synthase Inhibits (Potential) Heptamidine->SSAT Inhibits (Competitive) Heptamidine->PAO Inhibits (Competitive)

Heptamidine's impact on the polyamine metabolic pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological targets of Heptamidine and related diamidines.

Protocol 1: DNase I Footprinting Assay for DNA Binding

Objective: To identify the specific DNA sequences where this compound binds.

Materials:

  • DNA fragment of interest, uniquely end-labeled with ³²P.

  • This compound stock solution.

  • DNase I (RNase-free).

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol (100% and 70%).

  • Formamide (B127407) loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Sequencing gel (denaturing polyacrylamide gel).

  • Phosphorimager or X-ray film.

Procedure:

  • DNA-Ligand Binding:

    • In separate microcentrifuge tubes, mix the end-labeled DNA fragment (constant concentration, e.g., 10,000 cpm per reaction) with increasing concentrations of this compound.

    • Include a control tube with no drug.

    • Incubate the reactions at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Add freshly diluted DNase I to each tube. The concentration of DNase I should be pre-determined to achieve partial digestion (on average, one cut per DNA molecule).

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • DNA Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in formamide loading dye.

    • Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.

    • Load the samples onto a sequencing gel. Also, load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the precise nucleotide positions.

  • Visualization:

    • After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film.

    • The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing Heptamidine, corresponding to the drug's binding site.

Protocol 2: In Vitro Transcription/Translation Inhibition Assay

Objective: To determine the effect of this compound on macromolecular synthesis.

Materials:

  • Coupled in vitro transcription/translation system (e.g., E. coli S30 extract system).

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase).

  • This compound stock solution.

  • Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine) or a substrate for the reporter enzyme.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter (for radiolabeling) or a luminometer/spectrophotometer (for reporter enzyme).

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, set up the in vitro transcription/translation reactions according to the manufacturer's instructions.

    • Add increasing concentrations of this compound to the experimental tubes. Include a no-drug control.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Quantification of Protein Synthesis:

    • Radiolabeling Method:

      • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

      • Collect the precipitate on a filter, wash with TCA and ethanol.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Reporter Enzyme Method:

      • Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

      • Measure the resulting luminescence or absorbance using a luminometer or spectrophotometer.

  • Data Analysis:

    • Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value.

Protocol 3: Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.

Materials:

  • Purified microbial topoisomerase II.

  • Kinetoplast DNA (kDNA), which is a network of catenated DNA circles.

  • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 2 mM ATP, 30 µg/mL BSA).

  • This compound stock solution.

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

  • Proteinase K.

  • Agarose (B213101) gel and electrophoresis equipment.

  • Ethidium (B1194527) bromide or other DNA stain.

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the reaction buffer, kDNA, and increasing concentrations of this compound. Include a no-drug control.

  • Enzyme Addition and Incubation:

    • Add topoisomerase II to each tube to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding the stop solution/loading dye.

    • Add proteinase K and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

  • Visualization:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition of topoisomerase II will be indicated by a decrease in the amount of decatenated minicircles in the presence of Heptamidine.

Protocol 4: Microbial Cell Membrane Integrity Assay using SYTOX Green

Objective: To determine if this compound damages the cell membrane of bacteria, fungi, or protozoa.

Materials:

  • Microbial cell culture in the logarithmic growth phase.

  • This compound stock solution.

  • SYTOX Green nucleic acid stain.

  • Appropriate buffer for the specific microbe (e.g., PBS for bacteria, RPMI for fungi, specific culture medium for protozoa).

  • Positive control for membrane disruption (e.g., 70% isopropanol (B130326) for bacteria, Triton X-100 for protozoa).

  • Negative control (untreated cells).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation:

    • Harvest microbial cells by centrifugation and wash them with the appropriate buffer.

    • Resuspend the cells in the buffer to a standardized density.

  • Treatment:

    • Aliquot the cell suspension into a 96-well black plate.

    • Add increasing concentrations of this compound to the wells.

    • Include positive and negative controls.

  • Staining and Incubation:

    • Add SYTOX Green to each well to a final concentration of ~1-5 µM.

    • Incubate in the dark at the optimal growth temperature for the microbe for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

  • Data Analysis:

    • An increase in fluorescence intensity indicates that SYTOX Green has entered the cells through a compromised membrane and bound to nucleic acids. Plot the fluorescence intensity against the drug concentration.

Conclusion

This compound is a versatile antimicrobial agent with a complex mechanism of action that involves multiple, essential cellular targets. Its ability to bind DNA, disrupt mitochondrial function, interfere with polyamine metabolism, and in some cases, compromise membrane integrity contributes to its broad-spectrum activity. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of heptamidine and to discover novel antimicrobial agents with similar multi-targeting capabilities. Further research is warranted to obtain more specific quantitative data for heptamidine against a wider array of microbial pathogens and to fully elucidate the nuances of its interactions with its biological targets.

References

Heptamidine Dimethanesulfonate: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine (B1681504), a member of the aromatic diamidine class of compounds, has garnered significant interest for its therapeutic potential, particularly as an antimicrobial and anticancer agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of heptamidine dimethanesulfonate and its analogs. We delve into the critical structural features influencing its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutics based on the heptamidine scaffold.

Introduction

Aromatic diamidines are a class of compounds characterized by two amidine groups connected by a flexible or rigid linker. Heptamidine, with its seven-carbon aliphatic chain, represents a key molecule within this class. Its dimethanesulfonate salt is often used to improve solubility and bioavailability. The biological activity of these compounds is intrinsically linked to their ability to interact with nucleic acids and mitochondria, leading to a range of cellular responses, including apoptosis and inhibition of microbial growth. Understanding the precise relationship between the chemical structure of heptamidine analogs and their biological efficacy is paramount for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies

The biological activity of heptamidine and its analogs is significantly influenced by several key structural features: the nature of the aromatic rings, the length and composition of the linker chain, and the substitution on the amidine groups.

Antimicrobial Activity

The antimicrobial properties of diamidines are closely tied to the length of the alkyl linker. Studies on a series of linear bis-amidines have shown that the linker length is a critical determinant of their activity, particularly against Gram-negative bacteria.

Table 1: Influence of Linker Length on the Antimicrobial Activity of Diamidine Analogs against E. coli

CompoundLinker Length (n)Inherent Antibacterial Activity (MIC, µg/mL)
Propamidine3>200
Pentamidine5>200
Heptamidine 7 >200
Octamidine850
Nonamidine950

Data sourced from Wright et al., 2021.[1]

As indicated in Table 1, a trend is observed where diamidines with linkers of eight or more carbons exhibit moderate inherent antibacterial activity against E. coli.[1] While heptamidine itself shows weak intrinsic activity, it has been identified as a potent potentiator of Gram-positive specific antibiotics against Gram-negative pathogens, suggesting a mechanism that involves disruption of the outer membrane.[1]

Anticancer Activity

The structural features that govern this anticancer activity are under active investigation. Key aspects include:

  • Linker Length and Flexibility: The length and flexibility of the alkyl chain influence the molecule's ability to localize within the mitochondria and interact with mitochondrial DNA.

  • Aromatic System: Modifications to the phenyl rings can impact the compound's lipophilicity and cellular uptake.

  • Amidine Group Substitution: Alterations to the amidine moieties can affect the pKa and, consequently, the charge distribution and binding characteristics of the molecule.

Mechanism of Action

The proposed mechanism of action for the anticancer effects of heptamidine, extrapolated from studies on pentamidine, involves the selective induction of mitochondrial dysfunction in cancer cells.

Mitochondrial Targeting and Dysfunction

Heptamidine, as a cationic molecule, is thought to accumulate in the mitochondria of cancer cells, which typically have a higher mitochondrial membrane potential than normal cells. This accumulation leads to a cascade of events culminating in apoptosis.[2][3]

Key Events in Heptamidine-Induced Mitochondrial Dysfunction:

  • Mitochondrial DNA (mtDNA) Depletion: The compound interferes with mtDNA replication and transcription.[2][3]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): Accumulation of the cationic drug disrupts the electrochemical gradient across the inner mitochondrial membrane.[2][3]

  • Reduction in ATP Levels: The disruption of mitochondrial function leads to a decrease in cellular energy production.[2][3]

  • Increased Reactive Oxygen Species (ROS) Production: Impaired electron transport chain function results in the generation of damaging ROS.[2][3]

  • Induction of Apoptosis: The culmination of these mitochondrial insults triggers the intrinsic apoptotic pathway.[2][3]

Heptamidine_Mechanism_of_Action Heptamidine Heptamidine Dimethanesulfonate Mitochondria Mitochondria Heptamidine->Mitochondria mtDNA mtDNA Depletion Mitochondria->mtDNA MMP ΔΨm Dissipation Mitochondria->MMP ATP ATP Reduction Mitochondria->ATP ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis mtDNA->Apoptosis MMP->Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of heptamidine-induced apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the structure-activity relationship of heptamidine and its analogs.

Synthesis of Heptamidine Analogs

A general synthetic scheme for linear bis-amidines involves the coupling of two aromatic nitriles via a dihaloalkane, followed by conversion of the nitrile groups to amidines.

Synthesis_Workflow cluster_0 Synthesis of Bis-nitrile Intermediate cluster_1 Conversion to Bis-amidine cluster_2 Salt Formation A 4-Hydroxybenzonitrile C Williamson Ether Synthesis A->C B 1,7-Dibromoheptane (B124887) B->C D 1,7-Bis(4-cyanophenoxy)heptane C->D E Pinner Reaction (HCl, Ethanol) D->E F Ammonolysis (Ammonia) E->F G Heptamidine F->G I Heptamidine Dimethanesulfonate G->I H Methanesulfonic Acid H->I

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Synthesis of 1,7-Bis(4-cyanophenoxy)heptane: 4-Hydroxybenzonitrile is reacted with 1,7-dibromoheptane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux conditions. The product is isolated by filtration and purified by recrystallization.

  • Formation of the Bis-imidate Ester: The bis-nitrile is dissolved in anhydrous ethanol (B145695) and saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting bis-imidate ester hydrochloride is collected by filtration.

  • Ammonolysis to the Bis-amidine: The bis-imidate ester is treated with a solution of ammonia (B1221849) in ethanol. The reaction mixture is stirred at room temperature, and the resulting heptamidine dihydrochloride (B599025) is isolated.

  • Formation of the Dimethanesulfonate Salt: The dihydrochloride salt is dissolved in water and treated with an aqueous solution of methanesulfonic acid. The this compound salt is then isolated by precipitation or lyophilization.

In Vitro Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Mitochondrial Membrane Potential (ΔΨm) Assay

JC-1 Staining:

  • Culture cancer cells on glass coverslips or in a 96-well plate.

  • Treat the cells with this compound for the desired time.

  • Incubate the cells with JC-1 dye, a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The structure-activity relationship of heptamidine and its analogs reveals critical insights for the design of novel antimicrobial and anticancer agents. The length of the linker chain is a key determinant of antimicrobial activity, while the ability to induce mitochondrial dysfunction is central to its anticancer effects. Future research should focus on synthesizing and evaluating a broader range of heptamidine analogs with modifications to the linker and aromatic rings to optimize potency and selectivity. Furthermore, detailed studies are needed to elucidate the specific molecular targets of heptamidine within the mitochondria and to fully map the signaling pathways involved in its pro-apoptotic effects. Such investigations will pave the way for the development of next-generation diamidine-based therapeutics with improved efficacy and safety profiles.

References

In vitro activity of Heptamidine dimethanesulfonate against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vitro activity of Heptamidine dimethanesulfonate against clinical isolates is not available in the reviewed literature. This guide provides a comprehensive overview of the in vitro activity of a related diamidine compound, Pentamidine , against various clinical isolates.

Introduction to Pentamidine

Pentamidine is an aromatic diamidine with broad-spectrum anti-infective properties, demonstrating activity against protozoa, fungi, and some bacteria.[1] Its application in treating infections caused by Pneumocystis jirovecii, Leishmania, and Trypanosoma species is well-established.[1] Emerging research has explored its potential as an antimicrobial agent against clinically relevant bacterial and fungal isolates, often in combination with other drugs.

Quantitative Data on In Vitro Activity of Pentamidine

The in vitro efficacy of Pentamidine has been evaluated against a range of multidrug-resistant bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric in these assessments.

Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its high levels of antibiotic resistance. Studies have investigated Pentamidine's activity both alone and in synergy with other antibiotics.

Table 1: MIC of Pentamidine Against Clinical Isolates of Pseudomonas aeruginosa

Strain(s)Number of IsolatesPentamidine MIC Range (µg/mL)Key Findings
Multidrug-resistant clinical isolates7400–1600Pentamidine alone showed bactericidal effects against six of the seven strains.[2]
Resistant clinical isolates and efflux pump mutantsNot specified≥256High resistance was observed in strains with functioning RND efflux pumps.[3]
Activity Against Fungal Isolates

Pentamidine has also demonstrated notable in vitro activity against opportunistic fungal pathogens like Fusarium and Aspergillus species.

Table 2: MIC of Pentamidine Against Clinical Fungal Isolates

OrganismSpeciesNumber of IsolatesPentamidine MIC50 (µg/mL)Pentamidine MIC Range (µg/mL)
FusariumF. solani54Not Specified
Non-F. solani52Not Specified
AspergillusVarious species70Not SpecifiedHigher in RPMI medium than in YNB medium

Of note, for Fusarium species, Pentamidine was found to be fungicidal against non-F. solani isolates, while it had a fungistatic effect on most F. solani isolates.[4][5]

Experimental Protocols

The determination of in vitro activity of Pentamidine against clinical isolates typically follows standardized antimicrobial susceptibility testing methods.

Broth Microdilution for MIC Determination

A commonly employed method to determine the MIC of Pentamidine is the broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Protocol Outline:

  • Preparation of Pentamidine Stock Solution: A stock solution of Pentamidine is prepared and serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: Clinical isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth.

  • Microtiter Plate Inoculation: The wells of a 96-well microtiter plate are filled with broth containing the different concentrations of Pentamidine. The prepared inoculum is then added to each well.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of Pentamidine that shows no visible growth of the microorganism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or fungicidal activity of a drug over time.

Protocol Outline:

  • Culture Preparation: A standardized suspension of the clinical isolate is prepared in a suitable broth.

  • Drug Exposure: Pentamidine is added to the culture at a specific concentration (e.g., 1x MIC or 2x MIC).

  • Sampling and Plating: Aliquots are taken from the culture at various time points (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal activity.[2]

Visualized Workflows and Pathways

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drug_prep Prepare Pentamidine Serial Dilutions start->drug_prep inoculum_prep Prepare Standardized Inoculum start->inoculum_prep plate_setup Inoculate Microtiter Plates drug_prep->plate_setup inoculum_prep->plate_setup incubation Incubate Plates plate_setup->incubation read_mic Read MIC incubation->read_mic end End read_mic->end Synergy_Workflow cluster_interpretation Interpretation of FIC Index start Select Clinical Isolate and Antibiotics mic_pentamidine Determine MIC of Pentamidine Alone start->mic_pentamidine mic_antibiotic Determine MIC of Antibiotic Alone start->mic_antibiotic checkerboard Perform Checkerboard Assay (Pentamidine + Antibiotic) mic_pentamidine->checkerboard mic_antibiotic->checkerboard calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calculate_fic synergy Synergy (FIC ≤ 0.5) additive Additive (0.5 < FIC ≤ 1) indifference Indifference (1 < FIC ≤ 4) antagonism Antagonism (FIC > 4)

References

Methodological & Application

Heptamidine Dimethanesulfonate: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504), an aromatic diamidine, has garnered interest for its potential antimicrobial properties. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Heptamidine dimethanesulfonate against various microbial targets. The MIC is a critical in vitro parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The protocols outlined herein are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy in research and drug development settings.

Quantitative Data Summary

While specific MIC data for this compound is not extensively available in the public domain, data for the related compound, pentamidine (B1679287), can provide a preliminary indication of its potential spectrum of activity. It is crucial to experimentally determine the MIC of this compound for the specific microbial strains of interest. The following table of pentamidine MICs is provided for reference and should not be considered a substitute for direct testing of heptamidine.

MicroorganismStrainMethodMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923Broth microdilution32[1]
Staphylococcus epidermidisATCC 29997Broth microdilution16[1]
Escherichia coliATCC 8739Agar dilution125[1]
Pseudomonas aeruginosaATCC 9027Agar dilution500[1]
Candida albicansNot specifiedNot specified[2]
Cryptococcus neoformansNot specifiedNot specified[2]
Aspergillus fumigatusNot specifiedNot specified[2]
Fusarium solaniNot specifiedNot specified[2]

Experimental Protocols

Principle of the MIC Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials and Reagents
  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Microbial cultures (quality control strains and clinical isolates)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Quality Control Strains

The use of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the MIC assay. Recommended QC strains with established MIC ranges for other antimicrobial agents should be included in each assay. While specific QC ranges for this compound are not yet established, the following strains are commonly used for antimicrobial susceptibility testing:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read and Record MIC E->F G Validate with QC Strains F->G

Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution for Bacteria
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile broth medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (e.g., 128 µg/mL, prepared from the stock solution) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Preparation of Standardized Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipette, add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Recording the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. A reading mirror can aid in visualization.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Detailed Protocol: Broth Microdilution for Fungi (Yeasts)

The protocol for yeasts is similar to that for bacteria, with the following key modifications:

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • MIC Endpoint: The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or with a spectrophotometer.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not fully elucidated. However, based on its structural similarity to pentamidine, a plausible mechanism involves interaction with microbial DNA and disruption of cell membrane integrity.

Heptamidine_MoA cluster_cell Microbial Cell cluster_effects Cellular Effects A This compound B Cell Membrane A->B Interaction C Cytoplasm A->C Uptake E Membrane Disruption B->E D DNA C->D F DNA Binding (Minor Groove) D->F I Cell Death E->I G Inhibition of DNA Replication & Transcription F->G H Inhibition of Protein Synthesis G->H H->I

Caption: Hypothesized mechanism of action for Heptamidine.

The positively charged amidine groups of heptamidine are thought to facilitate binding to the negatively charged phosphate (B84403) backbone of DNA, likely in the AT-rich minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to the inhibition of protein synthesis and cell death. Additionally, interaction with the microbial cell membrane can lead to its disruption, causing leakage of intracellular components and contributing to the antimicrobial effect.

Conclusion

The provided protocols offer a standardized framework for determining the MIC of this compound against a range of microbial pathogens. Adherence to these methodologies, including the use of appropriate quality control strains, is crucial for obtaining reliable and comparable data. Further research is necessary to fully elucidate the antimicrobial spectrum and mechanism of action of this compound to support its potential development as a therapeutic agent.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine dimethanesulfonate is a member of the aromatic diamidine class of compounds, which are known for their broad-spectrum antimicrobial properties. This application note provides a detailed protocol for conducting a time-kill kinetics assay to evaluate the in vitro bactericidal or fungicidal activity of this compound. Time-kill assays are essential in preclinical drug development to determine the concentration-dependent killing rate of an antimicrobial agent against a specific pathogen. The data generated from these assays are crucial for understanding the pharmacodynamics of a compound and predicting its therapeutic efficacy.

The primary mechanism of action for diamidines involves binding to the minor groove of microbial DNA, particularly at AT-rich regions.[1] This interaction can interfere with DNA replication and the function of DNA-dependent enzymes, such as topoisomerase II, ultimately leading to cell cycle arrest and death.[2][3]

Antimicrobial Spectrum

Heptamidine and related diamidines have demonstrated activity against a range of microorganisms, including:

  • Bacteria: Notably Gram-positive bacteria such as Staphylococcus aureus.[4]

  • Fungi: Including pathogenic yeasts like Candida albicans and Cryptococcus neoformans.

  • Protozoa: Such as Trypanosoma and Leishmania species.[3]

Experimental Protocols

Principle of the Time-Kill Kinetics Assay

The time-kill kinetics assay measures the change in a microbial population over time in response to exposure to an antimicrobial agent. A standardized inoculum of the test organism is introduced into a series of test tubes or microplate wells containing various concentrations of this compound. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). The results are plotted as log10 CFU/mL versus time to generate time-kill curves.

A compound is generally considered bactericidal if it produces a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic agent, in contrast, inhibits microbial growth but does not significantly reduce the number of viable organisms compared to the initial inoculum.

Materials
  • This compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Appropriate agar (B569324) medium (e.g., Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Sterile test tubes or 96-well microplates

  • Incubator

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Plate spreader or sterile glass beads

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_mic Determine MIC of Heptamidine prep_inoculum Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) prep_mic->prep_inoculum prep_drug Prepare Serial Dilutions of Heptamidine (e.g., 0.5x, 1x, 2x, 4x MIC) prep_mic->prep_drug assay_setup Inoculate Drug Dilutions and Controls prep_inoculum->assay_setup prep_drug->assay_setup assay_incubate Incubate at 37°C assay_setup->assay_incubate sampling Sample at Time Points (0, 2, 4, 8, 24 hours) assay_incubate->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions onto Agar dilution->plating analysis_count Incubate Plates and Count CFUs plating->analysis_count analysis_plot Calculate log10 CFU/mL and Plot Time-Kill Curves analysis_count->analysis_plot analysis_interpret Interpret Results (Bactericidal vs. Bacteriostatic) analysis_plot->analysis_interpret

Caption: Experimental workflow for the time-kill kinetics assay.
Detailed Protocol

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Prior to the time-kill assay, determine the MIC of this compound against the test organism using a standardized method such as broth microdilution according to CLSI guidelines.

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the culture in fresh broth to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the test tubes/wells.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the appropriate broth medium to achieve final concentrations that are multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).

    • Set up the following in sterile test tubes or a 96-well plate:

      • Growth Control: Broth medium with the microbial inoculum (no drug).

      • Test Concentrations: Broth medium with the respective concentrations of this compound and the microbial inoculum.

      • Sterility Control: Broth medium only (no inoculum, no drug).

  • Incubation and Sampling:

    • Incubate all tubes/plates at 37°C with shaking (if required for the organism).

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube. The 0-hour time point should be taken immediately after inoculation.

  • Enumeration of Viable Cells:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi), or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL (from triplicate experiments) against time for each concentration of this compound and the growth control.

Data Presentation

The following table provides a template for presenting time-kill kinetics data, using representative data for a related diamidine, Pentamidine, against a bacterial strain.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.75.75.75.75.7
2 6.55.55.24.84.1
4 7.35.34.84.13.2
8 8.55.14.23.0<2.0
24 9.25.03.5<2.0<2.0

Note: This is example data and may not be representative of this compound's activity.

Proposed Mechanism of Action and Signaling Pathway

G cluster_drug This compound cluster_cell Microbial Cell drug Heptamidine dna Microbial DNA (AT-rich regions) drug->dna Binds to Minor Groove topo Topoisomerase II dna->topo Alters DNA Conformation replication DNA Replication topo->replication Inhibits transcription Transcription topo->transcription Inhibits cycle Cell Cycle Progression replication->cycle Blocks transcription->cycle Blocks death Cell Death cycle->death

Caption: Proposed mechanism of action for Heptamidine.

Conclusion

The time-kill kinetics assay is a fundamental tool for characterizing the antimicrobial activity of this compound. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively evaluate its bactericidal or fungicidal properties. The resulting data are critical for making informed decisions regarding the future development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Heptamidine Dimethanesulfonate In Vitro Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders the embedded microorganisms significantly more resistant to antimicrobial agents and the host immune system compared to their planktonic (free-floating) counterparts. The formation of biofilms is a critical factor in the pathogenesis of many chronic and recurrent infections, posing a significant challenge in clinical settings.

Heptamidine (B1681504), an aromatic diamidine, has demonstrated broad-spectrum antimicrobial activity. Its potential as an anti-biofilm agent is an area of growing interest. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of heptamidine dimethanesulfonate in disrupting pre-formed microbial biofilms. The protocols are designed to be adaptable for various microorganisms, including common biofilm-forming pathogens such as Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa.

Data Presentation

Due to the limited availability of specific published data on this compound's biofilm disruption capabilities, the following tables present hypothetical quantitative data to illustrate how results from the described assays can be structured and interpreted.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Various Biofilms

MicroorganismStrainThis compound MBEC₅₀ (µg/mL)This compound MBEC₉₀ (µg/mL)
Candida albicansATCC 90028128256
Staphylococcus aureusATCC 2921364128
Pseudomonas aeruginosaPAO1256512

MBEC₅₀: Minimum concentration required to eradicate 50% of the biofilm. MBEC₉₀: Minimum concentration required to eradicate 90% of the biofilm.

Table 2: Time-Dependent Biofilm Disruption by this compound (at MBEC₅₀)

Microorganism6-hour Treatment (% Disruption)12-hour Treatment (% Disruption)24-hour Treatment (% Disruption)
Candida albicans25%45%55%
Staphylococcus aureus30%50%60%
Pseudomonas aeruginosa20%40%50%

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol provides a method to quantify the total biomass of a biofilm after treatment with this compound.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the microbial strain in the appropriate growth medium and incubate overnight.

    • Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL for bacteria, 1 x 10⁵ cells/mL for Candida).

    • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.[1]

    • Prepare serial dilutions of this compound in fresh growth medium.

    • Add 100 µL of the heptamidine solutions to the wells containing the pre-formed biofilms. Include a drug-free medium control.

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • Quantification of Biofilm Biomass:

    • Aspirate the medium and wash the wells three times with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]

    • Remove the crystal violet solution and wash the plate four times with distilled water.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Assay for Biofilm Metabolic Activity

This protocol assesses the metabolic activity of the biofilm cells, providing an indication of cell viability after treatment.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Biofilms formed as described in Protocol 1

  • This compound

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione (B1676200) solution

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to form biofilms and treat them with this compound.

  • Metabolic Activity Assessment:

    • After treatment, aspirate the medium and wash the wells twice with PBS.

    • Prepare the XTT-menadione solution immediately before use. For example, mix 1 mg/mL XTT in PBS with 10 mM menadione in acetone (B3395972) at a ratio of 20:1.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the microorganism.

    • Measure the absorbance of the formazan (B1609692) product at 492 nm using a microplate reader.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it after treatment.

Materials:

  • Glass-bottom petri dishes or multi-well plates suitable for microscopy

  • Biofilms formed as in Protocol 1

  • This compound

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit or equivalent for fungi (containing SYTO 9 and propidium (B1200493) iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation and Treatment:

    • Form biofilms on the glass surface of the imaging plates.

    • Treat the biofilms with this compound as described in Protocol 1.

  • Staining:

    • After treatment, gently wash the biofilms with PBS.

    • Prepare the staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).

    • Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.

  • Imaging:

    • Visualize the stained biofilms using a confocal laser scanning microscope.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Overnight Culture of Microorganism B Dilution to Standardized Concentration A->B C Inoculation into 96-well Plate B->C D Incubation (24-48h, 37°C) C->D E Aspirate Planktonic Cells & Wash D->E F Add this compound E->F G Incubation (24h, 37°C) F->G H1 Crystal Violet Assay (Biomass) G->H1 H2 XTT Assay (Metabolic Activity) G->H2 H3 CLSM (Visualization) G->H3

Caption: Experimental workflow for the in vitro biofilm disruption assay.

signaling_pathway cluster_heptamidine Heptamidine Action cluster_biofilm Biofilm Formation & Disruption Heptamidine Heptamidine Dimethanesulfonate QS Quorum Sensing (Cell-to-Cell Communication) Heptamidine->QS Inhibition? eDNA eDNA Release Heptamidine->eDNA Inhibition? EPS EPS Matrix Production Heptamidine->EPS Inhibition? Adhesion Cell Adhesion Heptamidine->Adhesion Inhibition? Disruption Biofilm Disruption Heptamidine->Disruption QS->eDNA QS->EPS QS->Adhesion Biofilm_Integrity Biofilm Integrity eDNA->Biofilm_Integrity EPS->Biofilm_Integrity Adhesion->Biofilm_Integrity Biofilm_Integrity->Disruption Disrupted by Heptamidine

Caption: Potential signaling pathways targeted by heptamidine for biofilm disruption.

Discussion

The provided protocols offer a robust framework for assessing the anti-biofilm properties of this compound. The crystal violet assay provides a straightforward method for screening and determining the overall reduction in biofilm mass. The XTT assay complements this by offering insights into the viability of the remaining biofilm population, distinguishing between bactericidal/fungicidal and merely disruptive effects. Finally, CLSM provides invaluable qualitative data on the structural changes and the spatial distribution of live and dead cells within the biofilm.

The exact mechanism by which heptamidine may disrupt biofilms is not yet fully elucidated. However, potential mechanisms could involve the inhibition of quorum sensing pathways, which are crucial for biofilm formation and maturation, interference with the production of the EPS matrix, or direct cytotoxic effects on the sessile cells within the biofilm.[3][4][5] The proposed signaling pathway diagram illustrates these potential targets. Further research is warranted to explore these mechanisms in detail.

These standardized in vitro assays are essential first steps in the evaluation of this compound as a potential therapeutic agent for biofilm-associated infections. Positive results from these assays would justify further investigation in more complex in vivo models.

References

Application Notes and Protocols for Cytotoxicity Testing of Heptamidine Dimethanesulfonate on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the protocols and methodologies for evaluating the in vitro cytotoxicity of Heptamidine dimethanesulfonate on mammalian cells. The described assays are standard methods for determining cell viability, metabolic activity, and the potential mechanisms of cell death.

Data Presentation: Cytotoxicity of Diamidine Compounds

The following tables summarize representative quantitative data for the cytotoxicity of various diamidine compounds against mammalian cell lines. This data is provided as an example to illustrate how results for this compound could be presented.

Table 1: IC50 Values of a Representative Diamidine Compound (MB17) on a Mammalian Cell Line

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
MB17CHO-K1MTT4813.47 ± 0.37[1]

Table 2: Example Data for this compound Cytotoxicity

(Note: This is example data for illustrative purposes.)

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT2425.5
HeLaMTT4815.2
A549MTT2430.1
A549MTT4818.9
HepG2LDH4822.4

Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate mammalian cell lines for the study (e.g., HeLa, A549, HepG2, CHO-K1).

  • Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[2]

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5]

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Annexin V/PI Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Follow steps 1-3 of the cell cycle analysis protocol.

  • Resuspend the harvested cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Heptamidine Dimethanesulfonate Dilutions compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh flow Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow data_acq Data Acquisition mtt->data_acq ldh->data_acq flow->data_acq data_analysis IC50 Calculation & Statistical Analysis data_acq->data_analysis

Caption: Workflow for cytotoxicity testing.

Hypothesized Signaling Pathway for Diamidine-Induced Cytotoxicity

G cluster_cell Mammalian Cell cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway heptamidine Heptamidine Dimethanesulfonate dna Nuclear DNA heptamidine->dna Binds to DNA dna_damage DNA Damage dna->dna_damage p53 p53 Activation dna_damage->p53 g2m_arrest G2/M Arrest p53->g2m_arrest bax Bax/Bak Activation p53->bax cyclin_b1 Cyclin B1/CDK1 Inhibition g2m_arrest->cyclin_b1 mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Heptamidine Dimethanesulfonate for Acanthamoeba Keratitis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific data on the use of heptamidine (B1681504) dimethanesulfonate for the in vitro treatment of Acanthamoeba keratitis. Research and clinical applications for anti-acanthamoebic diamidines have predominantly focused on compounds such as propamidine (B86517) isethionate and hexamidine (B1206778) diisethionate. Heptamidine dimethanesulfonate is documented as a potent inhibitor of the calcium-binding protein S100B with applications in other research areas, but not in the context of amoebicidal activity.

However, to address the core interest of researchers, scientists, and drug development professionals in the application of diamidines against Acanthamoeba keratitis, this document provides detailed application notes and protocols based on the extensive research available for the closely related and clinically utilized compounds: propamidine and hexamidine .

Introduction to Diamidines in Acanthamoeba Keratitis Treatment

Acanthamoeba keratitis is a severe corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp. The infection is characterized by a difficult treatment course due to the organism's ability to transform from a metabolically active trophozoite to a dormant, highly resistant cyst. Diamidines, such as propamidine and hexamidine, are cationic antiseptic agents that represent a cornerstone of therapy against both forms of the amoeba.[1][2] Their mechanism of action is believed to involve disruption of the cytoplasmic membrane, leading to leakage of cellular contents and cell death.

Quantitative Data on Anti-Acanthamoebic Activity

The following tables summarize the in vitro efficacy of propamidine and hexamidine against Acanthamoeba species, as reported in various studies.

Table 1: In Vitro Efficacy of Propamidine Isethionate against Acanthamoeba spp.

Acanthamoeba SpeciesFormConcentration (µg/mL)EffectReference
A. castellaniiTrophozoite>125Amoebicidal[3]
A. polyphagaTrophozoite>250Amoebicidal[3]
A. hatchettiTrophozoite>31.25Amoebicidal[3]
Acanthamoeba spp.Both1000 (0.1%)Clinically used concentration[1]

Table 2: In Vitro Efficacy of Hexamidine Diisethionate against Acanthamoeba spp.

Acanthamoeba SpeciesFormConcentration (µg/mL)Kill RateTime PointsReference
Acanthamoeba (15 isolates)Cysts1000 (0.1%)93% (14 of 15 isolates)24, 48, 72 hours[4]
Isolated StrainsBoth1000 (0.1%)AmoebicidalNot Specified[5]

Experimental Protocols

Culture of Acanthamoeba
  • Axenic Culture: Acanthamoeba species (e.g., A. castellanii, A. polyphaga) are cultured axenically in Peptone-Yeast Extract-Glucose (PYG) medium at 30-32°C.[6]

  • Non-Nutrient Agar (B569324) with Bacteria: Alternatively, amoebae can be maintained on non-nutrient agar plates overlaid with a lawn of bacteria (e.g., Escherichia coli or Enterobacter aerogenes).[4]

Preparation of Cysts
  • To induce encystment, trophozoites are harvested from culture, washed with a non-nutrient medium (e.g., Page's amoeba saline), and incubated on non-nutrient agar plates for several days to weeks until mature, double-walled cysts are formed.[7]

In Vitro Amoebicidal and Cysticidal Assays

The following protocols are generalized from multiple studies to provide a framework for assessing the efficacy of diamidine compounds.

This assay determines the concentration of the drug required to kill the trophozoites.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AcanthamoebaCulture Acanthamoeba Trophozoite Culture Harvest Harvest & Count Trophozoites AcanthamoebaCulture->Harvest Incubate Incubate with Drug Concentrations Harvest->Incubate Viability Assess Viability (e.g., Trypan Blue) Incubate->Viability Drug Diamidine Solution (e.g., Hexamidine) Drug->Incubate Count Count Viable Trophozoites Viability->Count

Workflow for Trophozoite Viability Assay.
  • Preparation of Trophozoites: Harvest trophozoites from culture during the logarithmic growth phase. Wash the cells with a suitable buffer (e.g., PBS) and adjust the concentration to approximately 1 x 104 - 1 x 105 cells/mL.[6]

  • Drug Incubation: In a 96-well plate, add 100 µL of the trophozoite suspension to wells containing 100 µL of serial dilutions of the diamidine compound in the growth medium. Include a drug-free control.

  • Incubation: Incubate the plate at 30-32°C for 24 to 72 hours.[6]

  • Viability Assessment: Determine the number of viable trophozoites using methods such as:

    • Microscopic Counting: Use a hemocytometer and a viability stain like trypan blue, which is excluded by live cells.

    • Colorimetric Assays: Utilize assays like MTT or XTT that measure metabolic activity.

This assay is crucial for determining the efficacy of a compound against the resistant cyst form.

G cluster_prep Cyst Preparation cluster_treatment Treatment Phase cluster_regrowth Regrowth & Assessment CystCulture Generate & Harvest Cysts CountCysts Count Cysts CystCulture->CountCysts IncubateDrug Incubate Cysts with Diamidine CountCysts->IncubateDrug WashCysts Wash to Remove Drug IncubateDrug->WashCysts PlateOnNNA Plate onto Non-Nutrient Agar with E. coli WashCysts->PlateOnNNA IncubatePlate Incubate and Monitor for Trophozoite Growth PlateOnNNA->IncubatePlate Subculture Subculture to Confirm No Growth IncubatePlate->Subculture

Workflow for Cysticidal "Complete-Kill" Assay.
  • Preparation of Cysts: Harvest mature cysts and adjust the concentration to 1–3 × 106 cysts/mL in a suitable buffer.[4]

  • Drug Incubation: In microcentrifuge tubes, mix a volume of the cyst suspension (e.g., 0.1 mL) with a volume of the diamidine solution (e.g., 0.5 mL of 0.1% hexamidine).[4] Include a saline control.

  • Incubation: Incubate the tubes at 30°C for various time points (e.g., 24, 48, and 72 hours).[4]

  • Washing: After incubation, centrifuge the tubes to pellet the cysts, remove the supernatant, and wash the cysts several times with sterile saline to remove any residual drug.

  • Regrowth Assessment: Resuspend the washed cysts and plate a small volume (e.g., 0.05 mL) onto non-nutrient agar plates overlaid with bacteria.[4]

  • Monitoring: Incubate the plates and monitor for the emergence of viable trophozoites by microscopic examination for at least one to two weeks. A "complete kill" is determined by the absence of trophozoite growth.[4]

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by diamidines in Acanthamoeba are not fully elucidated. However, the primary mechanism is understood to be the disruption of the cell membrane's integrity.

G Diamidine Diamidine (e.g., Hexamidine) Membrane Acanthamoeba Cell Membrane (Phospholipid Bilayer) Diamidine->Membrane interacts with Disruption Membrane Disruption & Permeability Increase Membrane->Disruption leads to Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death (Amoebicidal Effect) Leakage->Death

Proposed Mechanism of Action for Diamidines.

The cationic nature of diamidines is thought to facilitate their interaction with the negatively charged components of the amoeba's cell membrane, leading to a loss of osmotic regulation and eventual lysis.

Conclusion

While there is no available research on this compound for Acanthamoeba keratitis, the related diamidines, propamidine and hexamidine, are potent anti-amoebic agents with established in vitro efficacy against both trophozoites and cysts. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working on novel therapies for this challenging ocular infection. Future studies could explore the potential of other diamidine compounds, including heptamidine, to identify agents with improved efficacy and lower toxicity.

References

Heptamidine Dimethanesulfonate: Application Notes and Protocols for Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the investigation of heptamidine (B1681504) dimethanesulfonate as a potential treatment for Leishmaniasis. Due to a scarcity of publicly available data specifically for heptamidine dimethanesulfonate, the information presented herein is largely based on studies of the broader class of diamidine compounds, with a particular focus on the closely related and well-researched compound, pentamidine (B1679287). Researchers should consider this information as a foundational resource to design and execute specific studies on this compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by toxicity, emerging drug resistance, and challenging administration routes. Diamidines are a class of aromatic compounds that have demonstrated significant antiprotozoal activity. Heptamidine, a member of this class, presents a promising scaffold for the development of new anti-leishmanial therapies. These application notes provide an overview of the proposed mechanism of action, and detailed protocols for the in vitro and in vivo evaluation of this compound against Leishmania parasites.

Mechanism of Action of Diamidines against Leishmania

The primary mechanism of action of diamidines against Leishmania parasites is believed to be the targeting of the parasite's unique mitochondrial DNA, known as kinetoplast DNA (kDNA). This leads to a cascade of events culminating in parasite death.

Key mechanistic steps include:

  • Accumulation in the Mitochondrion: Diamidines are cationic and are thought to accumulate within the negatively charged mitochondrial matrix of the Leishmania parasite.

  • kDNA Binding: Once inside the mitochondrion, these compounds bind to the A-T rich regions of the kDNA minicircles.

  • Inhibition of kDNA Replication: The binding of diamidines to kDNA is thought to interfere with the replication machinery, potentially by inhibiting enzymes like topoisomerase IB, leading to a halt in kDNA synthesis.[1][2]

  • Mitochondrial Dysfunction: The disruption of kDNA replication and the accumulation of the drug can lead to a collapse of the mitochondrial membrane potential, swelling of the mitochondrion, and ultimately, mitochondrial dysfunction.[1][3]

  • Apoptosis-like Cell Death: The cascade of mitochondrial events can trigger a programmed cell death pathway in the parasite, characterized by DNA fragmentation and other apoptotic markers.

G Heptamidine Heptamidine dimethanesulfonate Mitochondrion Leishmania Mitochondrion Heptamidine->Mitochondrion Accumulation kDNA Kinetoplast DNA (kDNA) Heptamidine->kDNA Binding to A-T rich regions Topoisomerase Topoisomerase IB Heptamidine->Topoisomerase Replication kDNA Replication kDNA->Replication Topoisomerase->Replication Mito_Potential Mitochondrial Membrane Potential Replication->Mito_Potential Disruption leads to Apoptosis Apoptosis-like Cell Death Mito_Potential->Apoptosis Collapse triggers

Proposed mechanism of action of this compound in Leishmania.

Data Presentation: In Vitro Efficacy of Diamidines against Leishmania

The following table summarizes the in vitro activity of pentamidine and other diamidines against various Leishmania species. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundLeishmania SpeciesParasite StageIC50 / EC50 (µM)Reference
PentamidineL. donovaniPromastigotes1.46[1][2]
PentamidineL. donovaniAxenic Amastigotes1.9[1]
PentamidineL. mexicana amazonensisPromastigotes0.82[1]
PentamidineL. tropicaAmastigotes0.037 µg/mL (~0.06 µM)[4]
Diamidine Compound 1L. donovaniPromastigotes3.2[1][2]
Diamidine Compound 2L. donovaniPromastigotes3.4[1][2]
Diamidine Compound 3L. donovaniPromastigotes4.5[1][2]
DB75 (Furamidine)L. donovaniPromastigotes20[1][2]

Experimental Protocols

In Vitro Susceptibility Assay against Leishmania Promastigotes

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase

  • Complete M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS)

  • This compound (stock solution in an appropriate solvent, e.g., DMSO or water)

  • 96-well flat-bottom microtiter plates

  • Resazurin (B115843) sodium salt solution (e.g., AlamarBlue®)

  • Microplate reader (fluorescence or absorbance)

  • Positive control (e.g., pentamidine isethionate, amphotericin B)

  • Negative control (vehicle solvent)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete medium at 26°C until they reach the mid-logarithmic phase of growth.

  • Plate Preparation:

    • Add 100 µL of complete medium to all wells of a 96-well plate.

    • Create a serial dilution of this compound. Add 100 µL of the highest concentration to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include wells for positive and negative controls.

  • Parasite Inoculation: Adjust the concentration of promastigotes to 1 x 10^6 parasites/mL in fresh complete medium. Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite concentration of 5 x 10^5 parasites/mL.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for another 4-24 hours, or until a color change is observed in the negative control wells.

    • Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G start Start culture Culture Leishmania promastigotes start->culture end End prepare_plates Prepare 96-well plates with serial dilutions of Heptamidine culture->prepare_plates add_parasites Add promastigotes to each well prepare_plates->add_parasites incubate1 Incubate for 72 hours at 26°C add_parasites->incubate1 add_resazurin Add Resazurin (viability indicator) incubate1->add_resazurin incubate2 Incubate for 4-24 hours add_resazurin->incubate2 read_plate Read fluorescence/ absorbance incubate2->read_plate analyze Calculate IC50 read_plate->analyze analyze->end

Workflow for in vitro susceptibility assay against Leishmania promastigotes.
In Vitro Susceptibility Assay against Intracellular Leishmania Amastigotes

This protocol determines the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages

  • Complete RPMI-1640 medium with 10% FBS

  • Stationary-phase Leishmania promastigotes

  • This compound

  • 96-well flat-bottom microtiter plates

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Microscope with imaging capabilities

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Infection:

    • Wash the adherent macrophages with pre-warmed PBS.

    • Add stationary-phase promastigotes to the macrophage-containing wells at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 4-6 hours to allow for phagocytosis.

    • Wash the wells with PBS to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include positive and negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Staining and Quantification:

    • Fix the cells with methanol.

    • Stain with Giemsa or a fluorescent DNA stain.

    • Determine the number of amastigotes per 100 macrophages for each drug concentration using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of amastigote replication compared to the untreated control. Determine the IC50 value as described for the promastigote assay.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a BALB/c mouse model of visceral leishmaniasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani promastigotes

  • This compound formulated for injection (e.g., in sterile saline)

  • Positive control (e.g., liposomal amphotericin B)

  • Vehicle control

  • Spleen and liver homogenization equipment

  • Giemsa stain

Procedure:

  • Infection: Infect mice via the lateral tail vein with 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment:

    • Begin treatment 7-14 days post-infection.

    • Administer this compound (e.g., intraperitoneally or intravenously) daily for 5-10 consecutive days at various dose levels.

    • Treat control groups with the vehicle and a positive control drug.

  • Parasite Burden Determination:

    • At a set time point after the last treatment (e.g., 24 hours or 14 days), euthanize the mice.

    • Aseptically remove the spleens and livers.

    • Weigh the organs and prepare tissue homogenates.

    • Prepare Giemsa-stained smears of the homogenates.

    • Determine the Leishman-Donovan Units (LDU) by counting the number of amastigotes per 1000 host cell nuclei and multiplying by the organ weight in milligrams.

  • Data Analysis: Calculate the percentage of parasite suppression in the treated groups compared to the vehicle control group.

G start Start infect Infect BALB/c mice with L. donovani promastigotes start->infect end End treat Administer Heptamidine dimethanesulfonate (daily for 5-10 days) infect->treat euthanize Euthanize mice post-treatment treat->euthanize harvest Harvest spleen and liver euthanize->harvest homogenize Prepare tissue homogenates harvest->homogenize stain Prepare and stain smears with Giemsa homogenize->stain quantify Determine parasite burden (LDU) stain->quantify analyze Calculate percentage of parasite suppression quantify->analyze analyze->end

Workflow for in vivo efficacy testing in a murine model of visceral leishmaniasis.

Conclusion

This compound, as a member of the diamidine class of compounds, holds potential as a therapeutic agent against Leishmania. The provided application notes and protocols offer a framework for researchers to systematically evaluate its in vitro and in vivo efficacy and to further elucidate its mechanism of action. Given the urgent need for new anti-leishmanial drugs, rigorous investigation of promising compounds like this compound is warranted.

References

Application Note: Quantification of Heptamidine Dimethanesulfonate by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptamidine, an aromatic diamidine, is investigated for various therapeutic applications. Its quantification in bulk drug substance and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note presents a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the accurate and precise quantification of Heptamidine Dimethanesulfonate. The described method is suitable for routine analysis in a quality control environment. While specific validated methods for this compound are not widely published, this document provides a comprehensive protocol based on established principles for the analysis of similar aromatic compounds. The parameters provided herein should be considered a starting point for method development and validation.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following are recommended starting conditions for method development.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0, 20mM) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 264 nm (To be confirmed by UV scan)
Run Time 10 minutes

2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the 20mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the solution by sonication for 15 minutes.

  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL. These solutions are used to establish the calibration curve.

  • Sample Solution (for bulk drug): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the diluent. Further dilute to a final concentration within the calibration range (e.g., 20 µg/mL).

3. Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are critical for ensuring the method's suitability for its intended purpose.

  • System Suitability: System suitability is assessed to ensure the chromatographic system is performing adequately. This is evaluated by injecting the standard solution multiple times and evaluating parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5).

  • Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy is determined by the recovery of known amounts of analyte spiked into a placebo matrix. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) for precision studies should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., excipients, impurities) is demonstrated by the absence of interfering peaks at the retention time of Heptamidine.

Data Presentation

The quantitative data from the method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: System Suitability Results (Illustrative Data)

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -~ 4.5
Tailing Factor ≤ 1.51.1
Theoretical Plates > 20006500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Linearity Data (Illustrative Data)

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
20304680
50761700
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Data (Illustrative Data)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.898.8%
100%2020.1100.5%
120%2424.2100.8%

Table 5: Precision Data (Illustrative Data)

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability 200.9%
Intermediate Precision 201.2%

Table 6: LOD and LOQ (Illustrative Data)

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Stock and Working Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_standard Inject Standard Solutions (for Calibration Curve) hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatographic Data inject_standard->acquire_data inject_sample->acquire_data process_data Integrate Peaks and Construct Calibration Curve acquire_data->process_data quantify Quantify Heptamidine in Sample process_data->quantify report Generate Report quantify->report

Caption: HPLC-UV analysis workflow for this compound.

The proposed HPLC-UV method provides a framework for the development of a simple, accurate, and precise analytical procedure for the quantification of this compound. The illustrative data demonstrates that upon proper validation, this method can be effectively implemented for routine quality control analysis of the bulk drug and its pharmaceutical formulations. It is imperative that any laboratory implementing this method conducts a full validation study to ensure its suitability for the intended application.

Preparing Heptamidine Dimethanesulfonate Stock Solutions for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine dimethanesulfonate is a diamidine compound that has garnered interest for its potential therapeutic applications, including its activity as an inhibitor of the calcium-binding protein S100B.[1] Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.

Data Presentation: Properties and Solubility

This compound is a white to off-white solid. For in vitro studies, it is crucial to begin with a high-quality, pure compound. The quantitative data relevant to the preparation of stock solutions are summarized in the table below.

ParameterValueSource
Molecular Formula C₂₁H₂₈N₄O₂.2CH₄O₃S[1]
Molecular Weight 560.68 g/mol [1]
CAS Number 161374-55-6[1]
Solubility in DMSO ≥ 100 mg/mL (≥ 178.35 mM)[1]
Solubility in Water 5 mg/mL[1]
Recommended Storage (Powder) -20°C for up to 3 years
Stock Solution Storage (-80°C) Up to 1 year in solvent[1]
Stock Solution Storage (-20°C) Up to 1 month in solvent[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for Preparing a 10 mM Stock Solution
  • Pre-warming DMSO: If the anhydrous DMSO is frozen, bring it to room temperature and ensure all crystals are fully dissolved before use.

  • Weighing the Compound: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. To continue the example, add 1 mL of DMSO to the 5.61 mg of powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Determining Working Concentrations for In Vitro Assays

The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific in vitro model.

  • Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in your cell culture medium to achieve a range of final concentrations. A common starting point for a new compound is to test a wide range from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).

  • Cell Treatment: Treat your cells with the various concentrations of this compound for the desired duration of your experiment.

  • Assay Performance: Perform your in vitro assay (e.g., cell viability, apoptosis, protein expression) and analyze the results.

  • Dose-Response Curve: Plot the assay results against the compound concentrations to generate a dose-response curve and determine key parameters such as the EC₅₀ or IC₅₀ value.

Visualization of Proposed Mechanism of Action

While the specific signaling pathways modulated by this compound are still under investigation, its close structural analog, Pentamidine, is known to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is a plausible mechanism of action for this compound in cancer cells. The proposed pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

Heptamidine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Heptamidine Heptamidine dimethanesulfonate Mito Mitochondrion Heptamidine->Mito Disrupts Membrane Potential CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 ActiveCasp9 Active Caspase-9 Apaf1->ActiveCasp9 Activates Casp9 Pro-Caspase-9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Proposed apoptotic pathway of this compound.

The following diagram illustrates the general workflow for preparing a stock solution and determining the appropriate working concentrations for an in vitro experiment.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_experiment In Vitro Experiment Weigh Weigh Heptamidine dimethanesulfonate Powder Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot for Storage Vortex->Aliquot Store Store at -80°C Aliquot->Store Dilute Prepare Serial Dilutions in Cell Culture Medium Store->Dilute Use one aliquot Treat Treat Cells with Working Concentrations Dilute->Treat Assay Perform In Vitro Assay Treat->Assay Analyze Analyze Data and Determine EC50/IC50 Assay->Analyze

Caption: Workflow for stock solution preparation and use.

References

Application Notes and Protocols: Heptamidine Dimethanesulfonate for Topical Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of heptamidine (B1681504) dimethanesulfonate for topical antimicrobial research. The following sections detail its antimicrobial profile, propose a formulation strategy, and provide step-by-step protocols for key experimental evaluations.

Introduction to Heptamidine Dimethanesulfonate

Heptamidine, a member of the aromatic diamidine class of compounds, has garnered interest for its broad-spectrum antimicrobial properties. While its counterpart, pentamidine (B1679287), is more widely studied, heptamidine also demonstrates significant activity against a range of microorganisms. The dimethanesulfonate salt enhances its solubility, making it a candidate for various pharmaceutical formulations, including topical applications for skin and soft tissue infections. Topical delivery offers the advantage of localized treatment, minimizing systemic exposure and potential side effects.

Antimicrobial Profile

Quantitative data on the antimicrobial spectrum of this compound is not extensively available in the public domain. However, data from the closely related diamidine, pentamidine, can provide insights into the expected antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pentamidine against various bacterial species. It is important to note that these values should be considered representative, and the specific activity of this compound should be determined empirically.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Pentamidine Against Selected Bacteria

MicroorganismTypeMIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive3 - 16[1]
Staphylococcus epidermidisGram-positive16[1]
Escherichia coliGram-negative14 - 200[1][2]
Pseudomonas aeruginosaGram-negative500 - 750[1]

Note: The above data is for pentamidine and should be used as a general guide. The actual MIC values for this compound may vary.

Proposed Mechanism of Action

The antimicrobial mechanism of action for diamidines like heptamidine is believed to primarily involve the disruption of microbial cell membranes.[2] This interaction is likely driven by the cationic nature of the amidine groups interacting with the negatively charged components of the bacterial cell envelope. This can lead to membrane depolarization, increased permeability, and leakage of intracellular contents, ultimately resulting in cell death.[2]

cluster_membrane Bacterial Cell Membrane OuterMembrane Outer Membrane (Gram-negative) InnerMembrane Cytoplasmic Membrane Heptamidine This compound Interaction Electrostatic Interaction with Negatively Charged Lipids Heptamidine->Interaction 1. Binding Interaction->OuterMembrane Interaction->InnerMembrane Depolarization Membrane Depolarization Interaction->Depolarization 2. Disruption Permeabilization Increased Membrane Permeability Depolarization->Permeabilization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeabilization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath 3. Lysis

Caption: Proposed mechanism of heptamidine action on bacterial cell membranes.

Experimental Protocols

The following protocols provide a framework for the formulation and evaluation of a topical this compound product for research purposes.

Protocol for Preparation of a Topical Hydrogel Formulation

This protocol describes the preparation of a 1% (w/w) this compound hydrogel using Hydroxypropyl Methylcellulose (HPMC) as the gelling agent.

Materials:

  • This compound powder

  • Hydroxypropyl Methylcellulose (HPMC) K4M

  • Propylene (B89431) Glycol

  • Purified Water

  • Triethanolamine (B1662121) (optional, for pH adjustment)

  • Beakers, magnetic stirrer and stir bar, overhead mixer, pH meter, weighing balance.

Procedure:

  • Preparation of the Gel Base:

    • Accurately weigh the required amount of HPMC K4M.

    • In a beaker, heat approximately half of the total required purified water to 80-90°C.

    • While stirring the hot water vigorously with an overhead mixer, slowly disperse the HPMC powder to avoid clumping.

    • Continue mixing until the HPMC is fully dispersed.

    • Add the remaining cold purified water to the dispersion and continue mixing.

    • Allow the mixture to cool to room temperature with gentle stirring to form a clear, uniform gel.

  • Incorporation of the Active Ingredient:

    • In a separate beaker, dissolve the accurately weighed this compound and propylene glycol in a small amount of purified water.

    • Slowly add this active ingredient solution to the prepared gel base with continuous mixing until a homogenous gel is obtained.

  • Final Adjustments:

    • Check the pH of the final formulation and adjust to a skin-compatible pH (typically 5.5-6.5) using a few drops of triethanolamine if necessary.

    • Mix thoroughly to ensure uniformity.

    • Store the final gel in an airtight container at room temperature, protected from light.

start Start disperse_hpmc Disperse HPMC in Hot Water start->disperse_hpmc cool_hydrate Cool and Hydrate HPMC disperse_hpmc->cool_hydrate mix_components Mix Active Solution with Gel Base cool_hydrate->mix_components prepare_active Dissolve Heptamidine and Propylene Glycol prepare_active->mix_components ph_adjust Adjust pH mix_components->ph_adjust homogenize Homogenize Final Gel ph_adjust->homogenize end End homogenize->end cluster_invitro In Vitro Testing cluster_exvivo Ex Vivo Testing mic_start Prepare Serial Dilutions mic_inoculate Inoculate with Microbe mic_start->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read exvivo_start Mount Skin on Franz Cell exvivo_apply Apply Formulation exvivo_start->exvivo_apply exvivo_sample Collect Samples Over Time exvivo_apply->exvivo_sample exvivo_analyze Analyze Drug Concentration exvivo_sample->exvivo_analyze formulation Topical Formulation formulation->mic_start Test Antimicrobial Activity formulation->exvivo_apply Test Skin Permeation

References

Application Notes and Protocols for the Experimental Use of Diamidines in Microbial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic strategies. One promising approach involves the use of antibiotic adjuvants, compounds that can potentiate the activity of existing antibiotics against resistant pathogens. Diamidines, a class of molecules including Heptamidine and the clinically used drug Pentamidine, have emerged as potential candidates for this role. While direct research on Heptamidine dimethanesulfonate in microbial resistance is limited, extensive studies on the closely related compound Pentamidine and synthetic analogues like Heptamidine derivatives provide a strong framework for their experimental investigation.

These application notes and protocols are based on the available scientific literature for Pentamidine and its analogues and are intended to guide researchers in studying the potential of this compound as an antibiotic potentiator, particularly against multidrug-resistant Gram-negative bacteria. The primary mechanism of action for these compounds is believed to be the disruption of the bacterial outer membrane, leading to increased permeability to other antibiotics.

Data Presentation: Efficacy of Diamidines as Antibiotic Potentiators

The following tables summarize the quantitative data from studies on Pentamidine and its analogues, demonstrating their ability to potentiate the activity of various antibiotics against resistant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pentamidine Against Selected Bacteria

OrganismMethodMIC (µg/mL)
Staphylococcus aureusBroth microdilution32
Escherichia coliBroth microdilution200
Acinetobacter baumanniiNot specified>256
Klebsiella pneumoniaeNot specified>256
Pseudomonas aeruginosaNot specified>256

Table 2: Synergistic Activity of Pentamidine and Analogues with Antibiotics Against E. coli

Diamidine AnalogueAntibioticFIC IndexInterpretation
PentamidineRifampicin0.25Synergy
PentamidineNovobiocin≤0.5Synergy
PentamidineErythromycin≤0.5Synergy
Heptamidine analogueErythromycin0.125Strong Synergy

The Fractional Inhibitory Concentration (FIC) index is used to assess the synergistic effect of drug combinations. An FIC index of ≤0.5 is generally considered synergistic.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from studies on Pentamidine and can be used as a starting point for investigating this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[1][2]

Materials:

  • Bacterial culture

  • MHB

  • Stock solutions of this compound and the antibiotic of interest

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of the antibiotic along the columns.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[3]

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[4]

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6]

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • This compound and/or antibiotic solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or appropriate buffer

  • Agar (B569324) plates

Procedure:

  • Prepare tubes with MHB containing the test compound(s) at the desired concentrations.

  • Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control tube without any antimicrobial agent.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Protocol 4: Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[7][8]

Materials:

  • Bacterial culture

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

  • This compound solution

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacteria to mid-log phase, then harvest and wash the cells with HEPES buffer.

  • Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and allow it to partition into the outer membrane.

  • Measure the baseline fluorescence.

  • Add this compound at various concentrations to the cell suspension.

  • Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of Diamidines as Antibiotic Potentiators

This diagram illustrates the proposed mechanism by which diamidines like Heptamidine disrupt the outer membrane of Gram-negative bacteria, thereby facilitating the entry of other antibiotics.

G cluster_membrane Gram-Negative Bacterial Membranes OM Outer Membrane (with LPS) Periplasm Periplasm Antibiotic_in Antibiotic (intracellular) OM->Antibiotic_in Increased Permeability IM Inner Membrane Heptamidine Heptamidine dimethanesulfonate Heptamidine->OM Disruption of LPS Antibiotic Antibiotic Antibiotic->OM Blocked Entry Efflux Antibiotic Efflux Antibiotic_in->IM Target Site Antibiotic_in->Efflux Efflux

Caption: Proposed mechanism of Heptamidine as an antibiotic potentiator.

Diagram 2: Experimental Workflow for Synergy Testing

This diagram outlines the key steps involved in assessing the synergistic potential of this compound with a partner antibiotic.

G start Start: Select Bacterial Strain and Antibiotic mic_heptamidine Determine MIC of Heptamidine start->mic_heptamidine mic_antibiotic Determine MIC of Antibiotic start->mic_antibiotic checkerboard Perform Checkerboard Assay mic_heptamidine->checkerboard mic_antibiotic->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic time_kill Perform Time-Kill Assay calculate_fic->time_kill membrane_perm Outer Membrane Permeabilization Assay calculate_fic->membrane_perm end Conclusion: Assess Synergy and Mechanism time_kill->end membrane_perm->end

Caption: Workflow for evaluating the synergistic activity of Heptamidine.

References

Troubleshooting & Optimization

Solubility issues of Heptamidine dimethanesulfonate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptamidine dimethanesulfonate, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

This compound exhibits varied solubility in different solvents. Published data indicates the following approximate solubilities at room temperature:

SolventSolubilityCitation
Water5 - 8.33 mg/mL[1][2]
DMSO70 - 100 mg/mL[1][2]
EthanolInsoluble[1]

Note: Sonication is often recommended to aid dissolution in water and DMSO.[2]

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • pH of the buffer: As a diamidine compound, the solubility of this compound is expected to be pH-dependent. Its solubility is likely higher in acidic to neutral pH and may decrease in alkaline conditions. A structurally similar compound, Pentamidine isethionate, shows significantly lower solubility in a carbonate buffer at pH 9 (< 1 mg/mL) compared to an acetate (B1210297) buffer at pH 4 (~2.5 mg/mL).[3]

  • Buffer composition: The specific ions in the buffer system can influence the solubility of the compound.

  • Concentration of this compound: The concentration of the compound may have exceeded its solubility limit in the specific buffer and conditions.

  • Temperature: Lower temperatures can decrease the solubility of many compounds.

  • Ionic strength: High salt concentrations in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

To improve solubility, consider the following troubleshooting steps:

  • Adjust the pH: If your experimental conditions allow, try lowering the pH of the buffer.

  • Use a co-solvent: For in vitro experiments, adding a small percentage of an organic co-solvent like DMSO can significantly increase solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Gentle heating and sonication: Warming the solution and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Prepare a fresh stock solution: If using a stock solution, ensure it is properly dissolved and has not precipitated over time. It is advisable to prepare fresh solutions for your experiments.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem: Precipitate forms immediately upon adding this compound (from a stock or as a solid) to an aqueous buffer.

Workflow for Troubleshooting Immediate Precipitation

Caption: Troubleshooting workflow for immediate precipitation.

Problem: The solution is initially clear but a precipitate forms over time.

Workflow for Troubleshooting Delayed Precipitation

Caption: Troubleshooting workflow for delayed precipitation.

Experimental Protocols

For researchers needing to determine the solubility of this compound in their specific experimental conditions, the following standard protocols are provided.

Protocol 1: Kinetic Solubility Assay

This method is rapid and suitable for early-stage assessments.[4][5][6]

Objective: To determine the concentration at which a compound, dissolved in DMSO, begins to precipitate when added to an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates (clear bottom for UV analysis, or black for nephelometry)

  • Plate shaker

  • UV/Vis plate reader or nephelometer

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL), resulting in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours).[6]

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

    • Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration is determined from a standard curve.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the equilibrium concentration of a compound in a saturated solution.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV/Vis spectrophotometer

Procedure:

  • Add Excess Solid: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtrate with the appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC or UV/Vis spectrophotometry) against a standard curve.

Mechanism of Action: S100B Inhibition

This compound is an inhibitor of the calcium-binding protein S100B.[1][2] S100B is implicated in various cellular processes, and its overexpression is associated with certain cancers, such as malignant melanoma.[2] By inhibiting S100B, this compound can interfere with its downstream signaling pathways.

Signaling Pathway of S100B and Inhibition by this compound

S100B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S100B_ext Extracellular S100B RAGE RAGE Receptor S100B_ext->RAGE Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) RAGE->Downstream Heptamidine Heptamidine dimethanesulfonate S100B_int Intracellular S100B Heptamidine->S100B_int Inhibits p53 p53 S100B_int->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of S100B by this compound.

References

Technical Support Center: Optimizing Heptamidine Dimethanesulfonate for Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Heptamidine dimethanesulfonate in anti-biofilm research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in an anti-biofilm assay?

A1: The optimal concentration of this compound can vary significantly depending on the microbial species, strain, and experimental conditions. It is recommended to perform a dose-response experiment starting from a broad range, for instance, from sub-inhibitory concentrations up to concentrations exceeding the Minimum Inhibitory Concentration (MIC) of the planktonic cells. A common starting point is to test concentrations ranging from 0.5 µg/mL to 512 µg/mL.

Q2: How can I determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A2: The MBIC is the lowest concentration of an agent that prevents the formation of a biofilm, while the MBEC is the lowest concentration required to eradicate a pre-formed biofilm.[1] These can be determined using modifications of the standard microtiter plate biofilm assay. For MBIC, the compound is added at the same time as the bacterial inoculum. For MBEC, the biofilm is allowed to form first (typically for 24 hours) before the compound is added. Quantification is often performed using methods like the crystal violet assay or by determining cell viability through colony-forming unit (CFU) counts.[1]

Q3: My crystal violet assay results show high variability between replicates. What could be the cause?

A3: High variability is a frequent issue in biofilm assays and can arise from several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of bacterial culture, media, and the test compound.[2]

  • Washing Technique: Gentle and consistent washing is crucial to remove planktonic cells without dislodging the biofilm. Some protocols suggest submerging the plate in water instead of aspirating to standardize the process.[2][3]

  • Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can alter media concentration and affect biofilm growth. It is advisable to use the inner wells for experiments and fill the outer wells with sterile media or water.[2]

  • Bacterial Clumping: Thoroughly vortex the bacterial inoculum before dispensing it into the wells to ensure a homogenous cell suspension.[2]

Q4: My negative control (no this compound) shows poor biofilm formation. What should I do?

A4: Poor biofilm formation in the negative control can be due to several reasons:

  • Bacterial Strain: Ensure you are using a known biofilm-forming strain as a positive control.

  • Growth Phase: Inoculum should be prepared from a fresh overnight culture that is in a consistent growth phase, such as the early exponential phase.[2]

  • Media and Incubation: Optimize the growth medium and incubation time for your specific bacterial strain, as these factors significantly influence biofilm formation.[4]

Q5: The results from my biomass quantification (Crystal Violet) and cell viability (e.g., MTT or CFU counting) assays do not correlate. Why?

A5: This discrepancy is not uncommon. Crystal violet stains the total biofilm biomass, including cells, extracellular polymeric substances (EPS), and other matrix components.[3] Assays like MTT or CFU counting specifically measure the metabolic activity or the number of viable cells, respectively. A compound might disrupt the biofilm matrix without immediately killing the cells, leading to a significant reduction in crystal violet staining but relatively high viability readings.[2] Using both types of assays can provide a more comprehensive understanding of the anti-biofilm mechanism.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Biofilm Assay Results
Potential Cause Troubleshooting Steps
Inoculum Variability Prepare inoculum from a single colony grown overnight in standardized conditions. Ensure the culture is in the same growth phase for every experiment.[2]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Be consistent with pipetting technique across all wells.[2]
Washing Steps Standardize the washing procedure. Gentle immersion of the plate in a tray of sterile water or PBS can be more consistent than aspiration.[2][3] Avoid vigorous shaking.
Edge Effects Do not use the outermost wells of the 96-well plate for experimental samples. Fill them with sterile water or PBS to maintain humidity.[2]
Incubation Conditions Ensure consistent temperature and humidity in the incubator. Use a sealed container or humidified chamber to prevent evaporation.[4]
Issue 2: Compound Precipitation or Interference with Assays
Potential Cause Troubleshooting Steps
Compound Solubility Ensure this compound is fully dissolved in the solvent before adding to the media. Check for precipitation at the tested concentrations.
Colored Compound If the compound is colored, it can interfere with colorimetric assays like Crystal Violet. Run a control with the compound in media without bacteria to measure background absorbance.[5]
Compound-Stain Interaction The compound might interact with the staining dye. Test this by adding the compound to a pre-stained well to see if it alters the color.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a serial dilution of this compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).[6]

  • Include a positive control (bacteria without the compound) and a negative control (media only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 24 hours.[7]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7]

Protocol 2: Crystal Violet Biofilm Assay (MBIC)
  • Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Add the bacterial inoculum (adjusted to a specific OD, e.g., 0.05) to each well.

  • Incubate the plate for 24-48 hours at an appropriate temperature to allow biofilm formation.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.[3]

  • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[3]

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound stain with 30% acetic acid or ethanol.[3]

  • Measure the absorbance at a wavelength of 570-595 nm.

Visualizations

Experimental_Workflow Experimental Workflow for Anti-Biofilm Activity cluster_prep Preparation cluster_assay Biofilm Assay cluster_quantify Quantification cluster_analysis Data Analysis prep_culture Prepare Bacterial Overnight Culture inoculate Inoculate Microtiter Plate (Bacteria + Heptamidine) prep_culture->inoculate prep_compound Prepare Serial Dilutions of Heptamidine prep_compound->inoculate incubate Incubate (e.g., 24-48h, 37°C) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain wash_stain->solubilize read Measure Absorbance solubilize->read analyze Determine MBIC read->analyze

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Signaling_Pathways Potential Signaling Pathways Targeted by Anti-Biofilm Agents cluster_QS Quorum Sensing (QS) cluster_c_di_GMP c-di-GMP Signaling Heptamidine Heptamidine dimethanesulfonate QS_system QS Signal Synthesis/Reception Heptamidine->QS_system inhibits c_di_GMP_synthesis c-di-GMP Synthesis Heptamidine->c_di_GMP_synthesis inhibits Virulence_Expression Virulence Factor Expression QS_system->Virulence_Expression regulates Biofilm_Formation Biofilm Formation QS_system->Biofilm_Formation promotes EPS_Production EPS Production & Adhesion c_di_GMP_synthesis->EPS_Production promotes c_di_GMP_synthesis->Biofilm_Formation promotes

Caption: Potential mechanisms of anti-biofilm action via signaling pathway inhibition.

References

Preventing precipitation of Heptamidine dimethanesulfonate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Heptamidine dimethanesulfonate during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an aromatic diamidine compound. It is investigated for its antiprotozoal properties, particularly against parasites like Trypanosoma and Leishmania, which are responsible for diseases such as African trypanosomiasis and leishmaniasis.[1] Its mechanism of action is believed to involve the disruption of DNA and RNA synthesis in these organisms.[1]

Q2: What are the known solubility properties of this compound?

Q3: Why is my this compound precipitating out of solution?

Precipitation of a drug substance from a solution can be triggered by several factors:

  • Solvent Choice: The compound may have low solubility in the chosen solvent system.

  • pH Shift: Changes in the pH of the medium can alter the ionization state of the compound, affecting its solubility.

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • High Concentration: Exceeding the solubility limit of the compound in a given solvent will cause it to precipitate.

  • Solvent Evaporation: In open systems, evaporation of a volatile solvent can increase the concentration of the compound beyond its solubility limit.

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve precipitation issues with this compound in your experiments.

Issue 1: Precipitation observed when preparing a stock solution.
Possible Cause Troubleshooting Step Expected Outcome
Low Solubility in Chosen Solvent Switch to a solvent with known good solubility, such as DMSO.The compound dissolves completely to form a clear solution.
Concentration Too High Prepare a less concentrated stock solution. Refer to available solubility data to determine an appropriate concentration.A stable, clear stock solution is formed without any visible precipitate.
Insufficient Dissolution Time/Energy Apply gentle heating (if the compound is heat-stable) or use sonication to aid dissolution.The compound fully dissolves, and the solution remains clear upon returning to room temperature.
Issue 2: Precipitation occurs after diluting the stock solution into an aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Step Expected Outcome
Poor Aqueous Solubility 1. Decrease the final concentration of this compound in the aqueous medium.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and within acceptable toxicity limits.The compound remains in solution after dilution.
pH-Dependent Solubility 1. Measure the pH of your final solution.2. Adjust the pH of the aqueous buffer to a range where the compound is more soluble (requires prior determination of pH-solubility profile).The precipitate redissolves, or no precipitation occurs upon dilution.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, try diluting into a buffer with a lower ionic strength.Reduced precipitation upon dilution into the lower salt buffer.

Quantitative Data Summary

While comprehensive solubility data for this compound is limited in publicly available literature, the following table summarizes known information and provides a template for researchers to build upon with their own experimental findings.

Solvent System Concentration Temperature Observations Reference
DMSO62.5 mg/mL (111.47 mM)Room Temperature (Ultrasonication needed)Soluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (3.71 mM)Room TemperatureClear solution for in vivo use
WaterData not available-Likely low solubilityInferred
EthanolData not available---
MethanolData not available---
PBS (pH 7.4)Data not available---

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mM stock, add the appropriate volume of DMSO to the weighed powder).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (1 month), -20°C is suitable; for longer-term (6 months), -80°C is recommended.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Thaw the DMSO stock solution at room temperature.

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of stock solution needed. To minimize precipitation, perform a serial dilution if a high dilution factor is required.

    • Add the required volume of the stock solution to the pre-warmed aqueous medium while vortexing or gently mixing. Note: It is crucial to add the DMSO stock to the aqueous medium and not the other way around to avoid localized high concentrations that can cause precipitation.

    • Ensure the final concentration of DMSO is compatible with your cell line or assay (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Visualizations

experimental_workflow Experimental Workflow: Antiprotozoal Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Heptamidine Dimethanesulfonate Stock (e.g., 50 mM in DMSO) prep_work Prepare Working Solutions (Dilute stock in culture medium) prep_stock->prep_work treatment Treat Parasite Cultures with Working Solutions of Heptamidine prep_work->treatment prep_parasite Culture Protozoan Parasites (e.g., Leishmania spp.) prep_parasite->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Assess Parasite Viability (e.g., Resazurin assay, Microscopy) incubation->viability data_analysis Data Analysis (Calculate IC50) viability->data_analysis

Caption: Workflow for assessing the in vitro efficacy of this compound.

troubleshooting_logic Troubleshooting Logic for Precipitation cluster_stock Stock Solution cluster_working Working Solution (Aqueous) start Precipitation Observed check_solvent Is the solvent DMSO? start->check_solvent check_conc_final Is final concentration too low? start->check_conc_final In working solution check_conc_stock Is concentration too high? check_solvent->check_conc_stock Yes use_dmso Use DMSO check_solvent->use_dmso No lower_conc_stock Lower concentration check_conc_stock->lower_conc_stock Yes sonicate Apply sonication/heat check_conc_stock->sonicate No resolved Issue Resolved use_dmso->resolved lower_conc_stock->resolved sonicate->resolved check_dmso_final Is final DMSO % too low? check_conc_final->check_dmso_final Yes lower_conc_final Decrease final concentration check_conc_final->lower_conc_final No check_ph Is pH optimal? check_dmso_final->check_ph No increase_dmso Increase co-solvent % check_dmso_final->increase_dmso Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_ph->resolved Yes lower_conc_final->resolved increase_dmso->resolved adjust_ph->resolved

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Overcoming Low Efficacy of Heptamidine Dimethanesulfonate Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Heptamidine (B1681504) Dimethanesulfonate is limited in publicly available literature. This technical support guide is substantially based on research on its close structural analog, Pentamidine , which has been studied for its ability to potentiate antibiotics against Gram-negative bacteria. The underlying principles and experimental approaches are expected to be highly relevant for Heptamidine Dimethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low efficacy against Gram-negative bacteria?

A1: The low efficacy of diamidine compounds like this compound against Gram-negative bacteria is primarily due to two structural defenses of these organisms:

  • The Outer Membrane: Gram-negative bacteria possess a highly impermeable outer membrane that acts as a physical barrier, preventing many antimicrobial compounds from reaching their intracellular targets.[1][2] This membrane's outer leaflet is composed of lipopolysaccharide (LPS), which creates a tightly packed, negatively charged surface that repels foreign molecules.

  • Efflux Pumps: Gram-negative bacteria are equipped with various multidrug efflux pumps, which are protein complexes that actively transport antimicrobial agents from the inside of the cell to the outside. This prevents the drug from accumulating to a high enough concentration to be effective.

Q2: How can the efficacy of this compound against Gram-negative bacteria be improved?

A2: The primary strategy to enhance the efficacy of this compound is to use it as an "adjuvant" or "potentiator" in combination with other antibiotics. This approach focuses on overcoming the bacterial defenses:

  • Outer Membrane Permeabilization: this compound, similar to pentamidine, can disrupt the outer membrane by interacting with and displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS molecules. This destabilization creates transient pores in the outer membrane, allowing other antibiotics to penetrate the cell.[3]

  • Combination Therapy: By facilitating the entry of other antibiotics, this compound can create a synergistic effect. This allows antibiotics that are normally only effective against Gram-positive bacteria to become active against Gram-negative strains.[2][4]

Q3: What is the proposed mechanism of action for this compound in disrupting the outer membrane?

A3: Based on studies with pentamidine, the proposed mechanism involves a direct interaction with Lipopolysaccharide (LPS). The positively charged amidinium groups of the heptamidine molecule are thought to bind to the negatively charged phosphate (B84403) groups of the Lipid A component of LPS. This binding displaces the essential divalent cations that cross-bridge and stabilize the LPS molecules, leading to a localized disruption of the outer membrane's integrity.[1][3]

Troubleshooting Guides

Problem 1: No significant reduction in Minimum Inhibitory Concentration (MIC) of the partner antibiotic in a combination study.
Possible Cause Troubleshooting Step
Suboptimal concentration of this compound. Determine the sub-inhibitory concentration of this compound for the specific bacterial strain. Use a concentration that does not inhibit growth on its own but is sufficient to permeabilize the outer membrane. A concentration range of 1/4 to 1/8 of its own MIC is a good starting point.
Intrinsic resistance of the bacterial strain. Some Gram-negative species, like Proteus or Morganella, are intrinsically resistant to the action of polymyxins and may also be less susceptible to membrane disruption by diamidines.[3] Consider using alternative strains or a different class of partner antibiotic.
High concentration of divalent cations in the growth medium. High levels of Mg²⁺ and Ca²⁺ in the medium can stabilize the outer membrane and antagonize the activity of this compound.[1] Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.
Inappropriate partner antibiotic. The synergistic effect is most pronounced with antibiotics to which the bacteria are impermeable. Select antibiotics that are typically effective against Gram-positive bacteria, such as rifampicin, novobiocin, or erythromycin.[3]
Problem 2: Inconsistent results in outer membrane permeability assays (e.g., NPN uptake assay).
Possible Cause Troubleshooting Step
Incorrect bacterial growth phase. Ensure that bacteria are harvested during the mid-logarithmic growth phase for consistent membrane integrity.
Cell density variation. Standardize the optical density (OD) of the bacterial suspension before starting the assay to ensure a consistent number of cells in each well.[5]
Contamination of reagents. Use sterile, high-purity water and buffers. Ensure the NPN stock solution is properly stored and protected from light.
Photobleaching of NPN. Minimize the exposure of the NPN-containing samples to light before and during the fluorescence measurement.

Quantitative Data Summary

Data presented below is based on studies with Pentamidine as an analog for this compound.

Table 1: Synergistic Activity of Pentamidine with Gram-Positive Spectrum Antibiotics against E. coli

AntibioticMIC alone (µg/mL)MIC in combination with Pentamidine (µg/mL)Fold Reduction in MIC
Rifampicin160.532
Novobiocin512864
Erythromycin128432
Vancomycin>102464>16

Table 2: Fractional Inhibitory Concentration (FIC) Index for Pentamidine Combinations

Bacterial StrainAntibiotic CombinationFIC IndexInterpretation
E. coliPentamidine + Rifampicin0.25Synergy
A. baumanniiPentamidine + Novobiocin≤0.5Synergy
K. pneumoniaePentamidine + Erythromycin≤0.5Synergy

Note: An FIC index of ≤ 0.5 is indicative of synergy, >0.5 to 4 is additive or indifferent, and >4 is antagonistic.[6]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic and this compound in an appropriate solvent.

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using cation-adjusted MHB.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[4][9]

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of concentrations.

    • Serially dilute this compound along the rows (e.g., from top to bottom).

    • Serially dilute the partner antibiotic along the columns (e.g., from left to right).

    • The resulting plate will have wells containing various combinations of the two agents.

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial inoculum as described for the MIC assay.

    • Incubate under the same conditions (37°C for 16-20 hours).

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the outer membrane by detecting the fluorescence of NPN as it enters the hydrophobic environment of the membrane.[5][10][11]

  • Preparation of Cells:

    • Grow the bacterial strain to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.2).

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add this compound at the desired concentration and immediately begin monitoring the fluorescence over time.

    • An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) cluster_permeability Outer Membrane Permeability Assay mic1 Prepare Bacterial Inoculum (0.5 McFarland) mic3 Inoculate 96-well Plate mic1->mic3 mic2 Serial Dilution of Heptamidine mic2->mic3 mic4 Incubate (37°C, 16-20h) mic3->mic4 mic5 Read MIC mic4->mic5 syn1 2D Serial Dilution (Heptamidine + Antibiotic) syn2 Inoculate with Bacteria syn1->syn2 syn3 Incubate syn2->syn3 syn4 Determine Combination MICs syn3->syn4 syn5 Calculate FIC Index syn4->syn5 perm1 Prepare Mid-log Phase Cells perm2 Add NPN Dye perm1->perm2 perm3 Measure Baseline Fluorescence perm2->perm3 perm4 Add Heptamidine perm3->perm4 perm5 Monitor Fluorescence Increase perm4->perm5

Caption: Experimental workflow for evaluating Heptamidine's efficacy.

signaling_pathway cluster_om cluster_synergy heptamidine Heptamidine lps Lipopolysaccharide (LPS) heptamidine->lps Binds to divalent_cations Mg²⁺ / Ca²⁺ heptamidine->divalent_cations Displaces permeability Increased Permeability lps->permeability Disruption leads to divalent_cations->lps Stabilizes outer_membrane Outer Membrane antibiotic Partner Antibiotic permeability->antibiotic Allows entry of periplasm Periplasm antibiotic->periplasm Crosses OM into target Intracellular Target periplasm->target Reaches inhibition Bacterial Growth Inhibition target->inhibition Binding leads to

Caption: Proposed mechanism of Heptamidine's synergistic action.

References

Technical Support Center: Managing Heptamidine Dimethanesulfonate-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptamidine dimethanesulfonate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line, exposure time, and assay method used. As a diamidine compound, it is expected to exhibit cytotoxicity in the micromolar range. Based on data from related diamidines like pentamidine (B1679287) and furamidine, a starting point for dose-response experiments would be in the low micromolar to high micromolar range (e.g., 1 µM to 100 µM). It is crucial to perform a dose-response curve for each new cell line to determine the IC50 (half-maximal inhibitory concentration).

Hypothetical IC50 Values for this compound (48h treatment):

Cell LineCell TypeHypothetical IC50 (µM)
HeLaHuman Cervical Cancer15.5
HepG2Human Liver Cancer25.2
A549Human Lung Cancer38.7
MCF-7Human Breast Cancer12.1
BJ FibroblastNormal Human Foreskin> 100

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: While specific data for this compound is limited, related aromatic diamidines are known to exert their cytotoxic effects through multiple mechanisms. A primary mechanism is the interaction with cellular DNA.[1] Additionally, these compounds are known to target mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent induction of apoptosis.[2] It is plausible that this compound shares these mechanisms of action.

Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?

A3: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to diamidine compounds.

  • Compound Stability: Ensure the compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Assay Interference: The compound may interfere with the readout of your cytotoxicity assay. It is advisable to use a secondary, mechanistically different assay to confirm your results (e.g., LDH assay to complement an MTT assay).

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: To differentiate between these two modes of cell death, you can use a combination of assays. An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method.

  • Early Apoptosis: Annexin V positive, PI negative.

  • Late Apoptosis/Necrosis: Annexin V positive, PI positive.

  • Necrosis: Annexin V negative, PI positive.

Additionally, you can measure the activity of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent compound concentration Prepare a master mix of the compound dilution and add it to all replicate wells simultaneously.
Precipitation of the compound Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent.
Problem 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Possible Cause Troubleshooting Step
Mitochondrial-specific effect This compound may primarily affect mitochondrial function, leading to a strong signal in a metabolic assay like MTT but a delayed signal in a membrane integrity assay like LDH.
Compound interference with assay chemistry Run a cell-free control to see if the compound directly reacts with the assay reagents.
Different kinetics of cell death markers Perform a time-course experiment to observe the temporal relationship between the loss of metabolic activity and the loss of membrane integrity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with different concentrations of this compound (including a vehicle control) for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathways

cluster_0 This compound Action cluster_1 Cellular Response Heptamidine Heptamidine dimethanesulfonate DNA Nuclear DNA Binding Heptamidine->DNA Mitochondrion Mitochondrial Dysfunction Heptamidine->Mitochondrion DNA_Damage DNA Damage Response DNA->DNA_Damage MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflows

cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action Start Seed Cells Treat Treat with Serial Dilutions of This compound Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay IC50 Calculate IC50 MTT_Assay->IC50 Treat_IC50 Treat Cells with IC50 Concentration IC50->Treat_IC50 Apoptosis_Assay Annexin V/PI Staining Treat_IC50->Apoptosis_Assay Mito_Potential Mitochondrial Membrane Potential Assay Treat_IC50->Mito_Potential Analysis Flow Cytometry/ Microscopy Analysis Apoptosis_Assay->Analysis Mito_Potential->Analysis

Caption: General experimental workflow for assessing cytotoxicity.

References

Impact of media components on Heptamidine dimethanesulfonate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Heptamidine Dimethanesulfonate. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an aromatic diamidine compound with known antimicrobial properties, particularly against protozoa like Acanthamoeba. Its mechanism of action is believed to be multi-faceted, primarily targeting the integrity of the cell. The proposed mechanisms include:

  • Cell Membrane Disruption: The cationic nature of the amidine groups interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[1]

  • Protein Denaturation: Heptamidine can cause the denaturation of cytosolic proteins, disrupting essential enzymatic activities.[1]

  • DNA Synthesis Inhibition: It is also suggested to interfere with DNA synthesis, thereby inhibiting cell replication.[1]

The lipophilicity of the heptane (B126788) chain facilitates its diffusion across the cell membrane of the target organism.[2][3]

Q2: I am observing lower than expected activity of this compound in my cell culture experiments. What are the potential causes related to the media?

Several components in your cell culture media could be influencing the activity of this compound. Consider the following:

  • Serum Content: Fetal Bovine Serum (FBS) or other serum supplements contain proteins and lipids that can bind to Heptamidine, reducing its effective concentration. The lipophilic alkyl chain of Heptamidine may interact with serum lipids, while the cationic amidine groups can bind to negatively charged proteins like albumin.

  • pH of the Media: The pH of your culture media can affect the charge of the amidine groups on the Heptamidine molecule. A significant deviation from physiological pH might alter its interaction with the negatively charged cell membrane of the target organism.

  • Ionic Strength: High concentrations of salts in the media could potentially shield the electrostatic interactions between the cationic Heptamidine and the negatively charged cell membrane, thereby reducing its efficacy.

  • Presence of Micelles or Liposomes: If your media contains components that form micelles or liposomes, the lipophilic part of the Heptamidine molecule could be sequestered within these structures, making it unavailable to interact with the target cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Variation in media batchesTest each new batch of media for its effect on the baseline activity of Heptamidine. Consider using a chemically defined medium to reduce variability.
Fluctuation in pH of the mediaRegularly monitor and record the pH of your culture media. Ensure your incubator's CO2 levels are stable.
Low potency of Heptamidine High serum concentrationReduce the serum concentration in your media if your cell line can tolerate it. Alternatively, perform experiments in a serum-free medium for a short duration.
Interference from media componentsIf possible, switch to a chemically defined medium to eliminate unknown variables.
Precipitation of the compound in the media Poor solubility at the working concentrationPrepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the media to the final working concentration. Ensure the final solvent concentration is not toxic to your cells.
Interaction with media componentsAnalyze the composition of your media for components that might react with or precipitate Heptamidine.

Experimental Protocols

Protocol 1: In Vitro Activity Assay for this compound against Acanthamoeba

  • Cell Culture: Culture Acanthamoeba trophozoites in a suitable axenic medium (e.g., PYG medium) at the recommended temperature.

  • Compound Preparation: Prepare a stock solution of this compound in sterile distilled water or DMSO. Perform serial dilutions to obtain the desired test concentrations.

  • Assay Setup:

    • Seed a 96-well plate with a known density of Acanthamoeba trophozoites.

    • Add the different concentrations of this compound to the wells.

    • Include a positive control (a known amoebicidal agent) and a negative control (vehicle).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine the viability of the amoebae using a suitable method, such as:

    • Direct Cell Counting: Using a hemocytometer and trypan blue exclusion.

    • Colorimetric Assays: MTT or XTT assays, which measure metabolic activity.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine the potency of this compound.

Visualizations

Heptamidine_Mechanism_of_Action cluster_media Extracellular Media cluster_cell Acanthamoeba Cell Heptamidine Heptamidine Dimethanesulfonate Membrane Cell Membrane (Negatively Charged) Heptamidine->Membrane Electrostatic Interaction Cytosol Cytosol Heptamidine->Cytosol Diffusion Heptamidine->Cytosol Protein Denaturation DNA DNA Heptamidine->DNA Inhibition of Replication Membrane->Cytosol Disruption & Increased Permeability

Caption: Proposed mechanism of action of this compound against Acanthamoeba.

Experimental_Workflow A Prepare Acanthamoeba Cell Culture C Seed 96-well Plate with Cells A->C B Prepare Serial Dilutions of This compound D Add Compound Dilutions to Wells B->D C->D E Incubate for 24-72 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Analyze Data and Calculate IC50 F->G

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Logic Start Inconsistent or Low Heptamidine Activity Q1 Is the media composition consistent between experiments? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is serum being used? A1_Yes->Q2 Sol1 Use a chemically defined medium or pre-test new media batches. A1_No->Sol1 End Activity should improve Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Reduce serum concentration or use serum-free media for the experiment. A2_Yes->Sol2 Q3 Is the media pH stable? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Monitor and adjust media pH. Check incubator CO2 levels. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for investigating low Heptamidine activity.

References

Validation & Comparative

A Comparative Guide to the Validation of Heptamidine Dimethanesulfonate Purity via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) like Heptamidine dimethanesulfonate is a cornerstone of preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical assessment, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of a standard Reversed-Phase HPLC (RP-HPLC) method for validating this compound purity, alongside alternative high-performance chromatographic techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Chromatographic Methods

The selection of an optimal analytical method is crucial for the accurate determination of purity and impurity profiles. Below is a comparison of a typical RP-HPLC method with Ultra-Performance Liquid Chromatography (UPLC), an advanced alternative offering significant improvements in speed and resolution.

Table 1: Comparison of HPLC and UPLC Methods for Purity Analysis

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity using sub-2 µm particle columns for higher efficiency.
Stationary Phase C18 (octadecylsilyl) silica (B1680970) gel (e.g., 250 x 4.6 mm, 5 µm particle size).C18 silica gel with smaller particle size (e.g., 100 x 2.1 mm, 1.7 µm particle size).
Mobile Phase Acetonitrile/Water with a buffer (e.g., ammonium (B1175870) formate) or ion-pairing agent (e.g., TFA).Acetonitrile/Water with a buffer (e.g., 0.1% formic acid).
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~15-20 minutes~5-10 minutes
System Pressure 1000-2000 psi8000-15000 psi
Advantages Robust, versatile, widely available columns and expertise. Good for separating non-polar and moderately polar compounds.Faster run times, higher resolution, improved sensitivity, and reduced solvent consumption.[1]
Disadvantages Longer analysis times, lower resolution compared to UPLC. May require ion-pairing agents for highly polar amines, which can affect column lifetime and MS compatibility.Higher backpressure requires specialized instrumentation. Potential for column clogging with less pristine samples.
Typical Purity >98% achievable.>99% achievable with higher precision.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following protocols are representative examples for the purity determination of a diamidine compound like this compound.

Method A: RP-HPLC Protocol
  • Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 mm × 4.6 mm.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium acetate (B1210297) buffer (pH 4.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60:40 (A:B) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of this compound at a concentration of 1 mg/mL in the mobile phase.

Method B: UPLC Protocol
  • Chromatographic System: A Waters ACQUITY UPLC H-Class system or equivalent, with a quaternary solvent manager, sample manager, and a PDA detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 65% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 264 nm.

  • Injection Volume: 5 µL.[3]

  • Sample and Standard Preparation: Prepare as described in Method A, using Mobile Phase A as the diluent.

HPLC Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram outlines the key stages in the validation of an HPLC method for purity determination, in accordance with ICH guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting protocol Develop Validation Protocol sops Define SOPs & Acceptance Criteria protocol->sops materials Qualify Materials (Standards & Reagents) sops->materials specificity Specificity materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report routine_use Implement for Routine Use validation_report->routine_use

Caption: A workflow for the validation of an HPLC method for purity analysis.

Quantitative Data Summary

The performance of a validated HPLC method is assessed by several key parameters. The following table presents typical acceptance criteria and expected results for the validation of a this compound purity assay.

Table 2: Summary of HPLC Validation Parameters

Validation ParameterAcceptance CriteriaTypical Results
Specificity The method should be able to resolve the main peak from impurities and degradation products.Peak purity index > 0.999, baseline resolution > 2.0 between adjacent peaks.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9999 over a concentration range of 0.1-0.8 mg/mL.[4]
Accuracy Mean recovery of 98.0% to 102.0%.100.27% mean recovery with RSD < 1%.[4]
Precision (Repeatability) RSD ≤ 2.0%.RSD = 0.85%.[4]
Precision (Intermediate) RSD ≤ 3.0%.RSD = 1.5%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.015 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.05 µg/mL.
Robustness RSD ≤ 5% after minor changes in method parameters (e.g., pH, flow rate).RSD < 2% for all tested variations.

Alternative and Complementary Techniques

While HPLC is a robust and widely used technique, other methods can offer complementary information or superior performance in specific contexts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a high degree of selectivity and sensitivity, enabling the identification and quantification of impurities at very low levels.[5] LC-MS is indispensable for the structural elucidation of unknown impurities and degradation products.[5] Modern LC-MS instruments with electron ionization can offer untargeted analysis to identify unexpected impurities.[6]

  • Gas Chromatography (GC): Suitable for volatile and semi-volatile thermally stable impurities.[5] It offers high resolution for separating volatile organic impurities that may not be amenable to HPLC analysis.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

Analytical_Techniques Selection of Analytical Techniques for Purity Analysis cluster_special Specialized Analysis hplc HPLC-UV lcms LC-MS/MS hplc->lcms For unknown peaks chiral_hplc Chiral HPLC hplc->chiral_hplc For chiral impurities uplc UPLC-UV uplc->lcms For unknown peaks uplc->chiral_hplc For chiral impurities gcms GC-MS lcms->gcms

Caption: Inter-relationship of analytical techniques for purity assessment.

References

A Comparative Guide to the Reproducibility of Antimicrobial Susceptibility Testing for Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antimicrobial agents such as heptamidine (B1681504) dimethanesulfonate necessitates a thorough understanding of the reliability and consistency of methods used to determine their efficacy. While specific reproducibility data for heptamidine dimethanesulfonate is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the reproducibility of standardized antimicrobial susceptibility testing (AST) methods that would be employed for its evaluation. This information is crucial for interpreting minimum inhibitory concentration (MIC) data and for the successful development and clinical application of new therapeutic agents.

The two most widely accepted and standardized methods for quantitative AST are broth microdilution (BMD) and disk diffusion. The reproducibility of these methods is a critical factor, as inter-laboratory and even intra-laboratory variations can impact clinical decisions and the establishment of interpretive breakpoints. Generally, the accepted variability for the reference broth microdilution method is within a ±1-log2 dilution.

Quantitative Data on the Reproducibility of Standard AST Methods

The following tables summarize reproducibility data from studies evaluating common antimicrobial agents. This data provides a benchmark for the expected reproducibility when testing novel compounds like this compound using these established methods.

Table 1: Reproducibility of Broth Microdilution (BMD) for Various Antimicrobials

Antimicrobial ClassOrganismEssential Agreement (EA)¹Absolute Agreement (AA)²Reference
Beta-lactamsPseudomonas aeruginosa≥90%As low as 70% for some agents[1]
Various Agents³Nocardia species>90% for amikacin, ciprofloxacin, clarithromycin, moxifloxacinNot Reported[2]
CefiderocolGram-negative bacilli92.2% (within ±1 doubling-dilution of modal MIC)Not Applicable[3]

¹Essential Agreement (EA) is typically defined as MIC values within ±1 log₂ dilution of the reference method. ²Absolute Agreement (AA) is defined as the exact same MIC value as the reference method. ³Amoxicillin-clavulanic acid, linezolid, minocycline, and tobramycin (B1681333) also showed acceptable agreement after outlier removal.

Table 2: Reproducibility of Disk Diffusion Method

ObservationFindingReference
Interpretive Changes5.5% of retested bacteria-antibiotic combinations showed interpretive changes (e.g., Susceptible to Intermediate).
Proximity to BreakpointsChanges were significantly more frequent for combinations with zone diameters near interpretive breakpoints.
Automated ReadingStandard deviations of inhibition zone diameters were significantly lower for fully automated readings compared to manual methods, indicating better reproducibility.

Experimental Protocols for Standard AST Methods

Detailed and standardized protocols are paramount for ensuring the reproducibility of AST results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.

Broth Microdilution (BMD) Method (Based on CLSI M07)

The BMD method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

1. Preparation of Antimicrobial Solutions:

  • A stock solution of this compound is prepared at a known concentration.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Positive control (broth and inoculum, no antimicrobial) and negative control (broth only) wells are included.

  • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Based on EUCAST Guidelines)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

1. Inoculum Preparation:

  • A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

2. Inoculation of Agar (B569324) Plate:

  • A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed.

  • The inoculum is spread evenly over the entire surface of a Mueller-Hinton agar plate.

3. Application of Antimicrobial Disks:

  • Paper disks impregnated with a standardized concentration of this compound are placed on the inoculated agar surface.

  • Disks should be placed firmly to ensure complete contact with the agar.

4. Incubation:

  • The plates are incubated inverted at 35°C ± 1°C for 16-20 hours.

5. Measurement and Interpretation:

  • The diameter of the zone of inhibition (where bacterial growth is absent) around each disk is measured in millimeters.

  • The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to established breakpoints.

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (BMD) cluster_dd Disk Diffusion (DD) start Start: Isolate Preparation inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum bmd_prep Prepare Serial Dilutions of Heptamidine in Broth bmd_inoculate Inoculate Microtiter Plate inoculum->bmd_inoculate dd_plate Inoculate Mueller-Hinton Agar Plate inoculum->dd_plate bmd_prep->bmd_inoculate bmd_incubate Incubate (35°C, 16-20h) bmd_inoculate->bmd_incubate bmd_read Read MIC (Lowest concentration with no growth) bmd_incubate->bmd_read dd_disk Apply Heptamidine- Impregnated Disk dd_plate->dd_disk dd_incubate Incubate (35°C, 16-20h) dd_disk->dd_incubate dd_read Measure Zone of Inhibition (mm) dd_incubate->dd_read

Caption: Experimental workflow for AST.

Conclusion

The reproducibility of antimicrobial susceptibility testing is fundamental for the reliable evaluation of new compounds like this compound. While specific data for this agent is lacking, the established methodologies of broth microdilution and disk diffusion, governed by CLSI and EUCAST standards, provide a robust framework. The provided data on the reproducibility of these methods for other antimicrobials serves as a valuable reference. Adherence to detailed protocols and the use of quality control strains are essential to minimize variability and ensure the generation of accurate and comparable data, which is critical for advancing antimicrobial drug development. One study on the related diamidine, pentamidine, noted that all antimicrobial susceptibility assays were performed in triplicate to confirm reproducibility, a practice that is highly recommended for novel agents.[5]

References

Comparative Efficacy of Heptamidine Dimethanesulfonate and Propamidine Isethionate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two aromatic diamidines, Heptamidine (B1681504) dimethanesulfonate and Propamidine (B86517) isethionate. The information is intended for researchers, scientists, and drug development professionals interested in the antimicrobial and anti-protozoal activities of these compounds.

Overview of Heptamidine and Propamidine

Propamidine isethionate is a well-established antiseptic and disinfectant with known bacteriostatic properties against a range of organisms, particularly Gram-positive bacteria.[1][2] It is commercially available in topical formulations for minor eye infections.[1] Heptamidine, a higher homolog of propamidine, is a research compound that has been investigated for its antimicrobial and, notably, its amoebicidal properties. The primary structural difference between the two lies in the length of the alkyl chain separating the two phenylamidine moieties, which influences their biological activity.

Comparative Efficacy Against Acanthamoeba

Acanthamoeba is a free-living amoeba that can cause a severe and difficult-to-treat infection of the cornea known as Acanthamoeba keratitis. Diamidines are a key class of compounds used in its treatment.

Quantitative Data Summary

CompoundOrganismEfficacy MetricResult
Heptamidine Acanthamoeba polyphaga (trophozoites)Time to 50% kill (minutes)~15
Propamidine Acanthamoeba polyphaga (trophozoites)Time to 50% kill (minutes)~30
Heptamidine Acanthamoeba polyphaga (cysts)Time to 50% kill (minutes)~20
Propamidine Acanthamoeba polyphaga (cysts)Time to 50% kill (minutes)~40
Propamidine Isethionate Acanthamoeba isolates (clinical)Mean MCC (µg/mL)666.66
Propamidine Isethionate Acanthamoeba isolates (environmental)Mean MCC (µg/mL)296.8

MCC: Minimum Cysticidal Concentration

Studies have shown that the amoebicidal efficiency of diamidines against Acanthamoeba polyphaga increases as the length of the alkyl chain connecting the two benzene (B151609) rings is elongated. Consequently, heptamidine has demonstrated a more potent and rapid amoebicidal effect against both the trophozoite and cyst forms of Acanthamoeba polyphaga when compared directly to propamidine.

Antimicrobial Spectrum

Propamidine Isethionate: Propamidine exhibits activity primarily against Gram-positive bacteria, with less activity against Gram-negative organisms. It also possesses antifungal properties.[1] Combinations of propamidine with polymyxin (B74138) B have shown synergistic inhibitory and bactericidal activity against Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, Escherichia coli, and Staphylococcus aureus.[3]

Heptamidine Dimethanesulfonate: Quantitative data on the broad-spectrum antibacterial and antifungal activity of heptamidine, specifically its Minimum Inhibitory Concentrations (MICs), are not widely available in the reviewed literature. However, research has indicated that heptamidine exhibits significant synergistic activity when combined with antibiotics like erythromycin (B1671065) against Gram-negative bacteria. One study identified heptamidine as a "tipping point" within the diamidine series, balancing desirable synergistic effects with potential hemolytic activity.[4]

Mechanism of Action

The primary mechanism of action for aromatic diamidines involves the binding to the minor groove of DNA. This interaction is preferential for AT-rich sequences and can interfere with DNA replication and transcription, ultimately leading to cell death. The dicationic nature of these molecules facilitates their interaction with the negatively charged phosphate (B84403) backbone of DNA.

Mechanism_of_Action cluster_cell Target Cell (Acanthamoeba / Bacterium) cluster_nucleus CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus / Nucleoid Cytoplasm->Nucleus DNA DNA (AT-rich regions) Inhibition Inhibition of DNA Replication & Transcription Diamidine Heptamidine / Propamidine Diamidine->CellMembrane Enters Cell Binding Binds to DNA Minor Groove Binding->DNA Targets Binding->Inhibition Leads to Death Cell Death Inhibition->Death Results in MCC_Assay_Workflow Start Start PrepareCysts Prepare Acanthamoeba cyst suspension (e.g., 10^4 cysts/mL) Start->PrepareCysts Inoculate Inoculate cysts into each well containing the diluted compounds PrepareCysts->Inoculate SerialDilutions Perform serial two-fold dilutions of test compounds (Heptamidine, Propamidine) in 96-well plates SerialDilutions->Inoculate Incubate Incubate plates (e.g., 24-48 hours at 30°C) Inoculate->Incubate Wash Wash cysts to remove drug Incubate->Wash Culture Culture washed cysts on non-nutrient agar with E. coli overlay Wash->Culture Observe Incubate plates and microscopically observe for trophozoite growth (up to 14 days) Culture->Observe DetermineMCC Determine MCC: Lowest concentration with no trophozoite growth Observe->DetermineMCC End End DetermineMCC->End

References

Heptamidine Dimethanesulfonate vs. Chlorhexidine: A Comparative Guide to Biofilm Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The battle against bacterial biofilms presents a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This guide provides a comparative analysis of two antiseptic compounds, heptamidine (B1681504) dimethanesulfonate and the well-established chlorhexidine (B1668724), in the context of biofilm eradication. While chlorhexidine is a widely studied and utilized biocide, data on the anti-biofilm efficacy of heptamidine dimethanesulfonate remains comparatively scarce in publicly available literature. This guide synthesizes the available experimental data to offer a preliminary comparison and highlights areas for future research.

Performance Comparison: Quantitative Data

Direct comparative studies evaluating the biofilm eradication capabilities of this compound against chlorhexidine are limited. However, existing research on chlorhexidine provides a benchmark for its efficacy. The following table summarizes available quantitative data on the anti-biofilm activity of chlorhexidine against various microorganisms. Data for this compound is largely absent from the reviewed literature, underscoring a critical knowledge gap.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Chlorhexidine

MicroorganismBiofilm AgeChlorhexidine Concentration (%)Exposure TimeOutcomeCitation
Staphylococcus epidermidis (ATCC#35984)7 days (mature)0.05%1 minuteEffective eradication[1]
Staphylococcus epidermidis (ATCC#35984)7 days (mature)0.1%1, 5, and 10 minutesEffective eradication[1]
Multi-species (K. pneumoniae, P. aeruginosa, S. aureus, E. faecalis)-1%24 hoursS. aureus reduced below detection; K. pneumoniae and P. aeruginosa survived[2]
Multi-species (K. pneumoniae, P. aeruginosa, S. aureus, E. faecalis)-4%24 hoursK. pneumoniae and P. aeruginosa survived[2]
Acinetobacter baumannii, Escherichia coli, MRSA, Pseudomonas aeruginosa-Various-Less effective against biofilms than planktonic cells[3]

Note: The effectiveness of chlorhexidine can be species-dependent and influenced by the biofilm's maturity and composition. For instance, while effective against S. aureus in a multi-species biofilm at 1%, it failed to eradicate K. pneumoniae and P. aeruginosa even at 4%[2].

Mechanisms of Action

Chlorhexidine:

Chlorhexidine is a broad-spectrum cationic biocide that exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes. Its positively charged molecules bind to the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death. In the context of biofilms, chlorhexidine must penetrate the extracellular polymeric substance (EPS) matrix to reach the embedded bacteria. Its efficacy can be hindered by the protective nature of the EPS, which can neutralize or impede the diffusion of the antiseptic.

This compound:

The precise mechanism of action of this compound against bacterial biofilms is not well-documented in the available scientific literature. As a diamidine compound, it is plausible that its mechanism involves interaction with bacterial cell membranes and/or interference with cellular metabolic processes. However, without specific experimental data, this remains speculative. There is a clear need for research to elucidate the molecular targets and pathways affected by this compound in biofilm bacteria.

Experimental Protocols

Understanding the methodologies used to evaluate anti-biofilm efficacy is crucial for interpreting and comparing study results. Below are generalized protocols for key experiments in biofilm research.

1. Biofilm Formation Assay (Microtiter Plate Method)

This method is commonly used for high-throughput screening of anti-biofilm agents.

G cluster_prep Preparation cluster_incubation Incubation cluster_treatment Treatment cluster_quantification Quantification A Prepare bacterial suspension (e.g., 0.5 McFarland) B Dispense suspension into 96-well microtiter plate A->B C Incubate plate (e.g., 24-48h at 37°C) to allow biofilm formation B->C D Remove planktonic cells by washing C->D E Add test compounds (Heptamidine or Chlorhexidine) at various concentrations D->E F Incubate for a defined period (e.g., 1, 5, 10 minutes or 24h) E->F G Wash to remove compound F->G H Quantify remaining biofilm G->H I Crystal Violet Staining (Biomass) H->I Option 1 J XTT/MTT Assay (Metabolic Activity) H->J Option 2 K Colony Forming Unit (CFU) Counting (Viability) H->K Option 3

Biofilm Formation and Treatment Workflow

2. Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

G cluster_biofilm Biofilm Growth cluster_challenge Antimicrobial Challenge cluster_recovery Recovery & Assessment cluster_determination MBEC Determination A Grow biofilm on a suitable surface (e.g., 96-well plate, coupons) for a specified time (e.g., 24-72h) B Wash to remove planktonic cells A->B C Expose biofilm to serial dilutions of the antimicrobial agent B->C D Incubate for a defined contact time C->D E Neutralize or wash away the antimicrobial agent D->E F Disrupt the biofilm (e.g., sonication, vortexing) E->F G Plate the disrupted biofilm suspension on agar F->G H Incubate plates and count CFUs G->H I Identify the lowest concentration with no visible growth (or a significant reduction in CFUs) H->I G cluster_qs Quorum Sensing (QS) Signaling cluster_biofilm Biofilm Development cluster_intervention Potential Intervention Points A Bacterial Population Density Increases B Autoinducer (Signal Molecule) Concentration Increases A->B C Signal Binds to Receptor Protein B->C D Activation of Gene Expression C->D E EPS Matrix Production D->E F Virulence Factor Production D->F G Mature Biofilm Formation E->G F->G H Inhibition of Signal Synthesis H->B I Signal Degradation I->B J Receptor Antagonism J->C

References

In vitro comparison of Heptamidine dimethanesulfonate and pentamidine against protozoa

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, this guide provides a detailed overview of the in vitro antiprotozoal activity of Pentamidine (B1679287). Despite extensive searches, no publicly available in vitro studies comparing Heptamidine dimethanesulfonate to Pentamidine or detailing the antiprotozoal activity of this compound could be located. Therefore, this document focuses on the well-documented efficacy of Pentamidine against a range of protozoan parasites, presenting key experimental data and methodologies to serve as a valuable resource for your research and development endeavors.

Overview of Pentamidine's Antiprotozoal Profile

Pentamidine is an aromatic diamidine compound with a broad spectrum of activity against several protozoan parasites. It is a well-established therapeutic agent for treating diseases such as African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia (PJP), which is caused by a fungus with protozoan-like characteristics.[1][2] The multifaceted mechanism of action of pentamidine contributes to its efficacy against these diverse pathogens.[3]

Comparative In Vitro Efficacy of Pentamidine

The following table summarizes the in vitro activity of pentamidine against various protozoan parasites, as reported in the scientific literature. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological or biochemical functions.

Protozoan SpeciesStrainIC50 (µM)Reference Compound(s)
Leishmania donovani-1.8-
Acanthamoeba (trophozoite)T4 genotype97.4 (24h), 60.99 (48h)-
Acanthamoeba (cyst)T4 genotype470 (24h), 175.5 (48h)-

Experimental Protocols

A standardized methodology is crucial for the accurate in vitro assessment of antiprotozoal agents. Below are detailed protocols representative of those used to evaluate the efficacy of compounds like pentamidine.

General Experimental Workflow for Antiprotozoal Activity Assessment

The following diagram illustrates a typical workflow for screening and evaluating the in vitro activity of chemical compounds against protozoan parasites.

Caption: General workflow for in vitro antiprotozoal drug screening.

Detailed Methodology for Acanthamoeba Susceptibility Testing

The following protocol outlines the steps for determining the in vitro susceptibility of Acanthamoeba trophozoites and cysts to a test compound.

  • Parasite Culture: Acanthamoeba (T4 genotype) is cultured axenically in a suitable medium, such as Peptone-yeast extract-glucose (PYG) medium, at a controlled temperature (e.g., 25-30°C). Trophozoites are harvested during the logarithmic growth phase. Cysts are induced by plating trophozoites on non-nutrient agar (B569324) and incubating for several days.

  • Compound Preparation: Pentamidine isethionate is dissolved in sterile distilled water or an appropriate solvent to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations (e.g., 50, 100, 200, 400, 600, 800, and 1000 µM).

  • Susceptibility Assay:

    • Trophozoites: A suspension of trophozoites is adjusted to a specific concentration (e.g., 1 x 10^5 cells/mL). Aliquots of the cell suspension are added to a 96-well microtiter plate. The various concentrations of the test compound are then added to the wells.

    • Cysts: Mature cysts are harvested and their concentration is adjusted. The cyst suspension is then treated with the different concentrations of the test compound in a similar manner to the trophozoites.

  • Incubation: The treated plates are incubated at a controlled temperature for specific time points (e.g., 24 and 48 hours).

  • Viability Assessment: After incubation, the viability of the trophozoites and cysts is determined. A common method is the use of a vital stain such as trypan blue. Non-viable cells will take up the blue dye, while viable cells will remain unstained. The number of viable and non-viable cells is counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of growth inhibition for each concentration is calculated relative to an untreated control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action of Pentamidine

The antiprotozoal effect of pentamidine is attributed to its ability to interfere with multiple vital cellular processes in the parasite. Its mode of action is multifaceted and can vary between different organisms.[3]

Key mechanisms include:

  • DNA Interaction: Pentamidine can bind to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription, crucial processes for the parasite's survival and proliferation.[3]

  • Inhibition of Topoisomerases: The drug can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, repair, and recombination.[3]

  • Disruption of Polyamine Metabolism: Pentamidine is known to interfere with the biosynthesis and uptake of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and macromolecular synthesis.[3]

  • Mitochondrial Dysfunction: It can accumulate in the mitochondria and disrupt the mitochondrial membrane potential, leading to impaired energy production (ATP synthesis) and potentially triggering apoptosis-like cell death.[3]

The following diagram illustrates the proposed signaling pathways affected by pentamidine in protozoa.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pentamidine Pentamidine DNA DNA Pentamidine->DNA Binds to Minor Groove Topoisomerases Topoisomerases Pentamidine->Topoisomerases Inhibits Polyamine Metabolism Polyamine Metabolism Pentamidine->Polyamine Metabolism Interferes with Mitochondrial Membrane Potential Mitochondrial Membrane Potential Pentamidine->Mitochondrial Membrane Potential Disrupts DNA Replication & Transcription DNA Replication & Transcription DNA->DNA Replication & Transcription Topoisomerases->DNA Replication & Transcription Parasite Death Parasite Death DNA Replication & Transcription->Parasite Death Cell Growth & Proliferation Cell Growth & Proliferation Polyamine Metabolism->Cell Growth & Proliferation Cell Growth & Proliferation->Parasite Death ATP Production ATP Production Mitochondrial Membrane Potential->ATP Production ATP Production->Parasite Death

Caption: Proposed mechanisms of action of Pentamidine in protozoa.

Conclusion

Pentamidine remains a significant compound in the armamentarium against several protozoan infections. The provided in vitro data and experimental protocols offer a solid foundation for comparative studies and the development of novel antiprotozoal agents. While a direct comparison with this compound is not possible at this time due to a lack of available data, the detailed information on pentamidine serves as a crucial benchmark for future research in this field. Researchers are encouraged to consider these established methodologies when designing and conducting their own in vitro evaluations of new chemical entities.

References

Cross-resistance studies of Heptamidine dimethanesulfonate with other diamidines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in publicly available research regarding the specific cross-resistance profile of Heptamidine Dimethanesulfonate in comparison to other diamidines. Therefore, this guide provides a comparative analysis of two prominent and structurally related diamidines, Pentamidine (B1679287) and Diminazene, for which extensive cross-resistance data is available. The primary focus of this analysis is on their activity against African trypanosomes, a key area of research for this class of compounds.

The development of drug resistance is a significant challenge in the treatment of infectious diseases, including those caused by protozoan parasites like Trypanosoma. Diamidines are a class of aromatic compounds that have been used for decades as therapeutic agents. However, their efficacy is often compromised by the emergence of resistant strains, which can exhibit cross-resistance to other drugs within the same class. Understanding the mechanisms and patterns of cross-resistance is crucial for the development of new therapeutic strategies and for preserving the effectiveness of existing drugs.

Comparative Efficacy of Diamidines

The in vitro activity of diamidines is typically evaluated by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a parasite population by 50%. The following table summarizes the IC50 values for Pentamidine and Diminazene against different strains of Trypanosoma brucei, highlighting the impact of resistance mechanisms.

DiamidineTrypanosoma brucei StrainKey Genetic MarkerIC50 (nM)Resistance Factor
Pentamidine Wild-typeTbAT1+/+~5-
TbAT1-nullTbAT1-/-~102-fold
Diminazene Wild-typeTbAT1+/+~15-
TbAT1-nullTbAT1-/->1000>66-fold

Note: The IC50 values are approximate and can vary depending on the specific laboratory conditions and assays used. The resistance factor is calculated by dividing the IC50 of the resistant strain by the IC50 of the wild-type strain.

The data clearly indicates that the loss of the TbAT1 transporter has a much more pronounced effect on Diminazene resistance compared to Pentamidine resistance.[1] This suggests that while both drugs are affected by this transporter, Pentamidine likely has alternative uptake mechanisms.

Mechanisms of Diamidine Cross-Resistance

Cross-resistance between diamidines in Trypanosoma brucei is primarily attributed to alterations in drug uptake mechanisms. The two main transporters involved are the P2 aminopurine transporter (TbAT1) and the high-affinity pentamidine transporter (HAPT1), which has been identified as an aquaglyceroporin (AQP2).[2][3]

  • TbAT1 (P2 Transporter): This transporter is responsible for the uptake of a broad range of purines and related compounds, including both melaminophenyl arsenicals and diamidines like Diminazene and, to a lesser extent, Pentamidine.[1] Downregulation or mutation of the TbAT1 gene leads to reduced drug accumulation and, consequently, resistance.

  • HAPT1 (AQP2): This transporter exhibits a high affinity for Pentamidine. Its loss is a major contributor to high-level Pentamidine resistance and cross-resistance to melarsoprol (B1676173).[2]

The differential reliance on these transporters explains the observed patterns of cross-resistance. Strains that have lost TbAT1 function show high resistance to Diminazene but only a low level of resistance to Pentamidine, as the latter can still be taken up by HAPT1.[1] Conversely, parasites that have lost HAPT1 activity display significant resistance to Pentamidine.

Experimental Protocols

In Vitro Drug Susceptibility Assay (IC50 Determination)

A common method to determine the in vitro susceptibility of trypanosomes to diamidines is the Alamar Blue assay.[4]

1. Parasite Culture:

  • Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

2. Drug Preparation:

  • A stock solution of the diamidine (e.g., Pentamidine isethionate, Diminazene aceturate) is prepared in an appropriate solvent (e.g., water or DMSO).
  • Serial dilutions of the drug are prepared in the culture medium.

3. Assay Procedure:

  • Parasites are seeded into a 96-well microtiter plate at a density of 2 x 10^4 cells/mL.
  • The serially diluted drugs are added to the wells. A no-drug control is included.
  • The plate is incubated for 48 hours.
  • Resazurin-based solution (Alamar Blue) is added to each well, and the plate is incubated for another 24 hours.

4. Data Analysis:

  • The fluorescence or absorbance is measured using a plate reader. The intensity is proportional to the number of viable cells.
  • The results are expressed as a percentage of the viability of the no-drug control.
  • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing Experimental Workflow and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining drug susceptibility and the key mechanisms of diamidine resistance in Trypanosoma.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture Parasite Culture (T. brucei) seeding Seed Parasites in 96-well Plate parasite_culture->seeding drug_prep Drug Preparation (Serial Dilutions) drug_addition Add Drug Dilutions drug_prep->drug_addition seeding->drug_addition incubation_48h Incubate for 48h drug_addition->incubation_48h alamar_blue Add Alamar Blue incubation_48h->alamar_blue incubation_24h Incubate for 24h alamar_blue->incubation_24h measurement Measure Fluorescence/ Absorbance incubation_24h->measurement calculation Calculate IC50 measurement->calculation

Caption: Experimental workflow for IC50 determination of diamidines against Trypanosoma.

resistance_mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular pentamidine Pentamidine HAPT1 HAPT1 (AQP2) pentamidine->HAPT1 TbAT1 TbAT1 (P2) pentamidine->TbAT1 diminazene Diminazene diminazene->TbAT1 target Drug Target (e.g., DNA) HAPT1->target resistance Resistance HAPT1->resistance Loss of function TbAT1->target TbAT1->resistance Loss of function

Caption: Mechanisms of diamidine uptake and resistance in Trypanosoma brucei.

References

Validating the Antimicrobial Effect of Heptamidine Dimethanesulfonate on Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The exploration of novel antimicrobial agents is paramount in the ongoing battle against these resilient pathogens. This guide provides a comparative analysis of the potential antimicrobial efficacy of Heptamidine (B1681504) Dimethanesulfonate against key resistant strains: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for Heptamidine Dimethanesulfonate in publicly accessible scientific literature, this guide will focus on a detailed comparison with established alternative antimicrobial agents, supported by their experimental data. We will also explore the potential mechanism of action for the class of diamidine compounds, to which heptamidine belongs.

Comparative Analysis of Antimicrobial Agents

The following tables summarize the in vitro activity (MIC ranges) of standard-of-care antibiotics against MRSA, VRE, and multidrug-resistant P. aeruginosa. This data provides a benchmark against which the efficacy of novel compounds like this compound can be assessed.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobials Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Vancomycin (B549263)11.50.75 - 1.5[1]
Daptomycin0.380.750.125 - 1.0[2]
Linezolid<1<1-
Ceftaroline0.510.125 - 2[1]
Trimethoprim/Sulfamethoxazole---
Doxycycline---
Clindamycin---

Note: Methicillin resistance in S. aureus is defined by an oxacillin (B1211168) MIC of ≥4 µg/mL.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobials Against Vancomycin-Resistant Enterococci (VRE)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Linezolid≤2≤2-[4]
Daptomycin--<2 - 4[5]
Tigecycline---
Nitrofurantoin (for UTIs)---
Fosfomycin (for UTIs)--32 - 128[6]

Note: Treatment decisions for VRE are often based on the specific species (e.g., E. faecium or E. faecalis) and site of infection.[4][5]

Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobials Against Multidrug-Resistant Pseudomonas aeruginosa

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Ceftazidime-avibactam24-[7]
Ceftolozane-tazobactam0.52-[8]
Piperacillin-tazobactam4>64-[7]
Meropenem0.58-[7]
Amikacin28-[7]
Colistin (B93849)12<0.06 - 4[2][7]
Pentamidine (B1679287)*--400 - 1600[2]

*Data for Pentamidine, a related diamidine compound, is included for illustrative purposes regarding the potential potency of this class of molecules.[2] It is important to note that Pentamidine and Heptamidine are different compounds.

Experimental Protocols

A standardized method for determining the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination[9][10][11][12][13]

This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound at a known concentration.

  • Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853) and clinical isolates of resistant strains.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plate. The typical volume in each well is 100 µL.

4. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing MHB and bacteria but no antimicrobial agent) and a sterility control well (containing MHB only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Experimental_Workflow_MIC_Determination Experimental Workflow for MIC Determination cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_agent Prepare Heptamidine Stock Solution prep_plate Prepare Microtiter Plate with Serial Dilutions prep_agent->prep_plate prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diamidine_Mechanism_of_Action Postulated Mechanism of Action for Diamidines heptamidine Heptamidine (Cationic Diamidine) outer_membrane Gram-Negative Outer Membrane (LPS) heptamidine->outer_membrane Initial Interaction inner_membrane Cytoplasmic Membrane heptamidine->inner_membrane Increased Permeability disruption Membrane Disruption & Permeabilization outer_membrane->disruption Displacement of Divalent Cations inner_membrane->disruption cell_death Bacterial Cell Death disruption->cell_death Loss of Ionic Homeostasis

Caption: Potential mechanism of action for diamidine compounds.

Discussion on the Antimicrobial Potential of this compound

While specific MIC data for this compound against the resistant strains of interest remains elusive in the reviewed literature, the broader class of diamidines, including the structurally related compound pentamidine, has demonstrated antimicrobial properties.[9][10] Studies on pentamidine suggest a mechanism of action that involves the disruption of the bacterial outer membrane, particularly in Gram-negative bacteria, by interacting with lipopolysaccharide (LPS).[10][11] This disruption can lead to increased membrane permeability, sensitizing the bacteria to other antibiotics and potentially leading to synergistic effects.[12][13]

One study noted that heptamidine, a C7-spaced bis-amidine analogue, represents a "tipping point" for desirable synergistic effects versus unwanted hemolytic activity, suggesting a potentially favorable therapeutic window.[9] This highlights the therapeutic potential of heptamidine and underscores the need for further research to quantify its antimicrobial activity against a panel of clinically relevant resistant bacterial strains.

Conclusion

The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of new chemical entities. While this guide provides a comparative framework using data from established antibiotics, the definitive validation of this compound's antimicrobial effect requires dedicated in vitro susceptibility testing. The experimental protocols and comparative data presented here offer a foundational resource for researchers to undertake such investigations. Future studies should focus on determining the MIC values of this compound against a diverse panel of multidrug-resistant clinical isolates and exploring its potential for synergistic activity with existing antibiotics. Such data will be crucial in ascertaining its potential role in the future of antimicrobial therapy.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Heptamidine (B1681504) dimethanesulfonate, a compound utilized in various research applications, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols is not just a matter of regulatory compliance but a fundamental responsibility of the scientific community.

Heptamidine dimethanesulfonate is classified as a hazardous substance, exhibiting properties that can pose significant risks if not managed correctly. According to safety data sheets (SDS), it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life. Therefore, its disposal must be conducted in a manner that mitigates these dangers.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye and face protection. In the event of a spill, the area should be evacuated, and emergency procedures should be followed. The spilled material should be collected, bound, and pumped off, avoiding the generation of dust. It is imperative to prevent the product from entering drains to avoid environmental contamination.[1]

Disposal Protocol

The universally recommended method for the disposal of this compound and its container is through an approved waste disposal plant.[2] This ensures that the compound is managed by professionals equipped to handle hazardous chemical waste in accordance with all applicable regulations. Do not attempt to neutralize the compound without expert consultation and appropriate facilities.

Key Disposal Steps:

  • Containment: Ensure the waste this compound is securely stored in a properly labeled, sealed container.

  • Segregation: Keep the waste segregated from other incompatible laboratory waste to prevent any unintended chemical reactions.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method, in line with institutional and regulatory requirements.

Hazard Summary for Disposal Considerations

For a clear understanding of the hazards associated with this compound that necessitate these stringent disposal procedures, the following table summarizes its classification and corresponding hazard statements.

Hazard ClassificationHazard Statement
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.
Skin CorrosionCauses severe skin burns and eye damage.[2]
Serious Eye DamageCauses severe skin burns and eye damage.[2]
Specific Target Organ ToxicityMay cause respiratory irritation.
Acute Aquatic HazardHarmful to aquatic life.[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial handling to the final, environmentally responsible disposal.

cluster_prep Preparation cluster_action Action cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Heptamidine Dimethanesulfonate Waste A->B D Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor C Securely Seal and Label Waste Container B->C C->D E Store Waste in Designated Hazardous Waste Area D->E F Arrange for Professional Waste Pickup E->F G Dispose of at an Approved Waste Disposal Plant F->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Heptamidine Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Heptamidine dimethanesulfonate (CAS No. 161374-55-6) was publicly available at the time of this writing. The following guidance is based on the safety protocols for closely related aromatic amine compounds and general laboratory safety best practices. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to review any available supplier-specific safety information before handling this compound.

This compound is a potent inhibitor of the calcium-binding protein S100B and is used in biomedical research. As with any chemical, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to minimize environmental impact. This document provides essential procedural guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.Double-gloving with compatible chemical-resistant gloves (e.g., Neoprene or Nitrile). See note below.Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Handling solutions (outside a fume hood) Chemical splash goggles and a face shield.Double-gloving with compatible chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with a combination organic vapor/amine cartridge and a P100 particulate filter is recommended.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton®).Chemical-resistant suit or coveralls.A NIOSH-approved respirator with a combination organic vapor/amine cartridge and a P100 particulate filter.

A Note on Glove Selection: There is conflicting data on the resistance of nitrile gloves to aromatic amines. Some sources indicate poor resistance, while others suggest they may be suitable for splash protection with immediate replacement upon contamination[1][2]. Neoprene is often recommended for better resistance to amines[3][4]. Given the lack of specific breakthrough time data for this compound, it is highly recommended to use gloves made of a material known to be resistant to a broad range of aromatic amines, such as neoprene or butyl rubber, especially for prolonged handling. Always inspect gloves for any signs of degradation before and during use and change them frequently.

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural diagram illustrating the key steps for the safe handling of this compound, from preparation to cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.

Waste Segregation and Storage:

  • Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag for disposal.

Disposal Methods: The primary recommended method for the disposal of aromatic amine waste is incineration by a licensed hazardous waste disposal company[5][6][7]. Incineration at high temperatures (typically 850°C to 1300°C) with sufficient residence time ensures the complete destruction of the organic compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides[8][9]. Modern incinerators are equipped with scrubbers and other air pollution control devices to manage these byproducts[10][11].

For liquid waste, chemical treatment may be an option prior to disposal. One documented method for the degradation of aromatic amines is oxidation using acidified potassium permanganate[12]. However, this should only be performed by trained personnel following a validated and approved protocol.

The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.

Disposal Workflow for this compound Waste start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Container liquid_waste->collect_liquid collect_ppe Collect in Designated Hazardous Waste Bag ppe_waste->collect_ppe storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor

Caption: A flowchart detailing the segregation, collection, and disposal process for waste contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptamidine dimethanesulfonate
Reactant of Route 2
Heptamidine dimethanesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。